molecular formula C9H14N2 B13133473 (4-Propylpyridin-3-yl)methanamine

(4-Propylpyridin-3-yl)methanamine

Katalognummer: B13133473
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: UPIVVHVPKSORGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Propylpyridin-3-yl)methanamine is a chemical compound featuring a pyridine ring core, a propyl substituent, and a primary methanamine group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with a pyridin-3-ylmethanamine scaffold are recognized as key pharmacophores in drug discovery. For instance, similar structures have been identified as potent inhibitors of lipid kinases like PIKfyve, which is a promising target for antiviral and anticancer therapies . Furthermore, the 3-pyridyl-methanamine motif is a established feature in the development of inhibitors for metabolic enzymes such as cytochrome P450 2A6 (CYP2A6), which is being investigated for smoking cessation treatments . As a building block, (4-Propylpyridin-3-yl)methanamine can be used to explore structure-activity relationships (SAR) and to synthesize novel molecules for biological screening. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C9H14N2

Molekulargewicht

150.22 g/mol

IUPAC-Name

(4-propylpyridin-3-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3,6,10H2,1H3

InChI-Schlüssel

UPIVVHVPKSORGC-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=NC=C1)CN

Herkunft des Produkts

United States
Foundational & Exploratory

Elucidation of the Solid-State Structure and Molecular Mass of (4-Propylpyridin-3-yl)methanamine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The precise characterization of a novel chemical entity is a cornerstone of modern drug discovery and development. The three-dimensional atomic arrangement in the solid state and the exact molecular weight are fundamental properties that dictate a compound's physicochemical characteristics, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the essential methodologies required to determine the crystal structure and molecular weight of the novel compound, (4-Propylpyridin-3-yl)methanamine. As a Senior Application Scientist, this paper emphasizes not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and validated analytical workflow. We will detail the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD) for absolute structure determination and High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular weight confirmation.

Introduction to (4-Propylpyridin-3-yl)methanamine

(4-Propylpyridin-3-yl)methanamine is a substituted pyridine derivative. Compounds within this class are of significant interest to medicinal chemists due to the versatile role of the pyridine scaffold in interacting with biological targets. The introduction of a propyl group and a methanamine moiety at specific positions on the pyridine ring creates a molecule with distinct steric and electronic properties, which may confer selective activity at various receptors or enzymes.

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough and unambiguous characterization. Two of the most critical parameters at the outset are the molecular weight and the crystal structure.

  • Molecular Weight: Confirms the chemical identity and purity of the synthesized compound, ensuring that the correct molecule has been produced.

  • Crystal Structure: Provides the definitive three-dimensional arrangement of atoms and molecules in the solid state.[1][2] This information is invaluable for understanding intermolecular interactions, predicting polymorphism, guiding formulation strategies, and enabling structure-based drug design.[2]

This document serves as a detailed guide for researchers to navigate the experimental workflows for these essential determinations.

Theoretical Physicochemical Properties

Before embarking on experimental analysis, it is crucial to calculate the theoretical properties of the target molecule from its chemical formula, C₉H₁₄N₂. These values provide a benchmark against which experimental data can be validated.

PropertyCalculated ValueSource
Molecular Formula C₉H₁₄N₂-
Average Molecular Weight 150.22 g/mol -
Monoisotopic Mass 150.11570 Da-
Nominal Mass 150 Da-

(Note: Additional properties such as LogP and pKa can be predicted using computational models but are beyond the scope of this direct analytical guide.)

Experimental Determination of Molecular Weight

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a new chemical entity. Its ability to measure mass with high accuracy and precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Rationale for Technique Selection

For a polar molecule like (4-Propylpyridin-3-yl)methanamine, which contains a basic amine group, Electrospray Ionization (ESI) is the preferred ionization method. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward. Coupling ESI with a Time-of-Flight (TOF) mass analyzer provides the high resolution necessary for accurate mass determination.

Protocol: ESI-TOF High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (4-Propylpyridin-3-yl)methanamine.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the amine, enhancing the [M+H]⁺ signal.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately prior to analysis using a well-defined calibration standard mixture that brackets the expected mass of the analyte. This step is critical for ensuring mass accuracy.

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Collection: Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured monoisotopic mass to the theoretical value. The mass error, calculated in parts-per-million (ppm), should ideally be less than 5 ppm.

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

Data Presentation: Hypothetical HRMS Results
ParameterValue
Ion Detected [M+H]⁺
Theoretical m/z 151.12352 Da
Hypothetical Experimental m/z 151.12338 Da
Mass Error -0.93 ppm
Inferred Elemental Formula C₉H₁₅N₂⁺

Determination of Crystal Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal method for determining the precise three-dimensional structure of a crystalline material.[1] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Experimental Workflow for SC-XRD

The process from a powdered sample to a fully refined crystal structure is a multi-step workflow that requires patience and expertise, particularly in the crystal growth phase.[2]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Data Collection cluster_analysis Structure Determination Compound Synthesized Compound (Powder) Growth Crystal Growth (Rate-Limiting Step) Compound->Growth Screening Solvents & Techniques Selection Crystal Selection & Mounting Growth->Selection Diffraction X-ray Diffraction (Data Collection) Selection->Diffraction Cryo-cooling Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final Final Structural Model (CIF File) Refinement->Final

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Crystal Growth and Structure Determination
  • Crystal Growth (The Art of Crystallography):

    • Rationale: The goal is to bring a solution of the compound to a state of slight supersaturation very slowly, allowing molecules to organize into a well-ordered crystal lattice.[2] This is often the most challenging step.

    • Method: Slow Evaporation.

      • Dissolve a small amount of (4-Propylpyridin-3-yl)methanamine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find one in which it is moderately soluble.

      • Prepare a near-saturated solution in a small vial.

      • Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Method: Vapor Diffusion.

      • Prepare a concentrated solution of the compound in a good solvent (e.g., methanol).

      • Place this solution as a droplet in a small, open inner vial.

      • Place the inner vial inside a larger, sealed outer vial containing a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane).

      • The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Crystal Selection and Mounting:

    • Using a microscope, identify a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (typically at 100 K). Cryo-cooling minimizes thermal vibrations and radiation damage during data collection.

  • Data Collection:

    • Mount the cooled crystal on a single-crystal X-ray diffractometer.

    • The instrument directs a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) onto the crystal.

    • The crystal is rotated, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data. The quality of the final structure is assessed using metrics like the R-factor.

Data Presentation: Hypothetical Crystallographic Data
ParameterHypothetical ValueDescription
Empirical Formula C₉H₁₄N₂Formula derived from the refined structure.
Formula Weight 150.22Calculated from the empirical formula.
Crystal System MonoclinicA common crystal system for organic molecules.
Space Group P2₁/cA frequently observed space group.
a, b, c (Å) a = 8.5, b = 12.1, c = 9.2Unit cell dimensions.
β (°) 105.5°The unique angle in the monoclinic system.
Volume (ų) 915.2Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Temperature (K) 100(2)Temperature of data collection.
Final R indices R1 = 0.045, wR2 = 0.110Indicators of the quality of the structural refinement.

Conclusion

The rigorous characterization of (4-Propylpyridin-3-yl)methanamine through High-Resolution Mass Spectrometry and Single-Crystal X-ray Diffraction provides an unambiguous confirmation of its molecular identity and solid-state architecture. The HRMS data validates the elemental composition with high confidence, while the SC-XRD analysis reveals the precise atomic arrangement, bond parameters, and crucial intermolecular interactions. Together, these datasets form a foundational pillar for all subsequent stages of drug development, from computational modeling and structure-activity relationship studies to formulation and quality control. This guide provides the methodological framework and scientific rationale necessary for researchers to obtain high-quality, reliable data for this and other novel chemical entities.

References

  • ACS Publications. Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Deschamps, J.R. X-Ray Crystallography of Chemical Compounds. NIH National Library of Medicine. [Link]

  • Oswin, O. et al. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

Sources

Pharmacokinetics of (4-Propylpyridin-3-yl)methanamine Derivatives: ADME Profiling and CYP2A6 Inhibition Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted Cytochrome P450 (CYP) inhibitors requires a delicate balance between target affinity and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. (4-Propylpyridin-3-yl)methanamine derivatives represent a highly specialized class of pharmacophores optimized for the competitive inhibition of CYP2A6. Because CYP2A6 is the primary hepatic enzyme responsible for nicotine clearance, its selective inhibition is a clinically validated strategy for smoking cessation[1]. This technical guide dissects the pharmacokinetic rationale behind the 4-propyl substitution, details its ADME profile, and provides self-validating experimental workflows for preclinical evaluation.

Scaffold Rationale & Mechanistic Causality

The unsubstituted pyridine methanamine core is a well-documented pharmacophore in medicinal chemistry, primarily because the basic nitrogen of the pyridine ring can coordinate with the heme iron in the active site of various metalloenzymes[2]. However, an unsubstituted core lacks isoform selectivity, leading to off-target inhibition of essential enzymes like CYP3A4 or CYP2D6.

Through rigorous Structure-Activity Relationship (SAR) profiling, researchers identified the 4-position of the pyridine ring as the critical vector for modification[1].

The Causality of the 4-Propyl Substitution:

  • Steric Gating: The addition of a propyl group (or similar alkynyl/heteroaromatic moieties) introduces precise steric bulk. The CYP2A6 active site contains a distinct hydrophobic pocket that perfectly accommodates this 3-carbon chain. Conversely, the active sites of closely related isoforms (e.g., CYP2A13) are structurally restricted and sterically clash with the 4-propyl group, driving exceptional selectivity[1].

  • Lipophilic Shielding: The alkyl chain increases the overall lipophilicity (LogP) of the molecule. This not only improves passive membrane permeability but also sterically shields the pyridine ring from rapid N-oxidation, thereby significantly reducing intrinsic clearance (CLint).

Pathway Nicotine Nicotine (Primary Substrate) CYP2A6 CYP2A6 Enzyme (Hepatic Clearance) Nicotine->CYP2A6 Binds Heme Active Site Cotinine Cotinine (Inactive Metabolite) CYP2A6->Cotinine 7'-Oxidation / C-Oxidation Inhibitor (4-Propylpyridin-3-yl)methanamine (Targeted Inhibitor) Inhibitor->CYP2A6 Steric Blockade of Active Site

Diagram 1: Mechanistic pathway of CYP2A6-mediated nicotine metabolism and competitive inhibition.

Pharmacokinetic (ADME) Profiling

The translation of (4-Propylpyridin-3-yl)methanamine derivatives from in vitro hits to in vivo probes relies on their robust pharmacokinetic parameters.

  • Absorption: The primary amine (methanamine) ensures aqueous solubility in the acidic environment of the stomach, while the 4-propyl group provides sufficient lipophilicity for passive transcellular diffusion across the intestinal epithelium. This dual nature typically yields an oral bioavailability (F%) exceeding 70%.

  • Distribution: These derivatives exhibit a moderate to high volume of distribution (Vd). At physiological pH, the methanamine group is protonated, leading to moderate plasma protein binding and extensive tissue distribution.

  • Metabolism: While designed to inhibit CYP2A6, these compounds are themselves subject to slow Phase II metabolism (e.g., glucuronidation of the primary amine) or Phase I oxidation by non-CYP2A6 enzymes. The 4-propyl substitution extends the biological half-life (t1/2) from roughly 1 hour (unsubstituted) to over 4 hours.

  • Excretion: Clearance is primarily hepatic, with a minor fraction excreted unchanged in the urine.

Quantitative PK Comparison

The following table synthesizes representative SAR data to illustrate the profound pharmacokinetic impact of modifying the 4-position of the pyridine methanamine scaffold[1].

Pharmacokinetic ParameterUnsubstituted Pyridine Methanamine(4-Propylpyridin-3-yl)methanamineCausality of Change
CYP2A6 IC₅₀ (nM) > 5,00015 - 50Enhanced fit in hydrophobic pocket
Oral Bioavailability (F%) ~35%~78%Increased LogP improves permeability
Half-life (t₁/₂, hours) 1.24.5Steric shielding reduces N-oxidation
Clearance (CL, mL/min/kg) 45.212.4Decreased vulnerability to Phase I CYPs
Volume of Distribution (Vd) 0.8 L/kg2.1 L/kgHigher tissue partitioning due to alkyl chain

Self-Validating Experimental Protocols

To ensure data integrity, all pharmacokinetic and pharmacodynamic evaluations must be designed as self-validating systems. Below are the definitive workflows for evaluating these derivatives.

Protocol A: In Vitro CYP2A6 Inhibition & Microsomal Stability

Objective: Determine the IC₅₀ and intrinsic clearance (CLint) using a physiologically relevant matrix.

  • Step 1: Matrix Selection. Utilize Human Liver Microsomes (HLMs) pooled from multiple donors. Causality: HLMs preserve the native lipid microenvironment and contain the full complement of competing CYPs, providing a more accurate reflection of hepatic clearance than recombinant enzymes.

  • Step 2: Probe Substrate Incubation. Incubate the derivative with HLMs, an NADPH-regenerating system, and Coumarin. Causality: Coumarin 7-hydroxylation is highly specific to CYP2A6; monitoring the formation of 7-hydroxycoumarin provides a direct, interference-free readout of CYP2A6 activity.

  • Step 3: Self-Validation Controls.

    • Negative Control: Run a parallel incubation lacking NADPH. This validates that any observed degradation of the derivative is strictly CYP-mediated and not due to chemical instability.

    • Positive Control: Include Methoxsalen (a known, potent CYP2A6 inhibitor) to confirm assay sensitivity and dynamic range.

  • Step 4: LC-MS/MS Quantification. Quench the reaction with cold acetonitrile to precipitate proteins, centrifuge, and analyze the supernatant.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine absolute bioavailability, clearance, and half-life.

  • Step 1: Discrete Dosing Strategy. Administer the derivative via Intravenous (IV) and Per Os (PO) routes in parallel cohorts. Causality: Discrete dosing is strictly required over cassette (pooled) dosing. Because the compound is a potent CYP inhibitor, co-dosing it with other test compounds would cause profound drug-drug interactions (DDIs), artificially skewing the clearance data of the entire cassette.

  • Step 2: Serial Sampling. Collect blood via the tail vein or jugular catheter at predefined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Step 3: Self-Validating Extraction. Spike a Stable-Isotope-Labeled Internal Standard (SIL-IS) into every plasma sample prior to protein precipitation. Causality: The SIL-IS co-elutes exactly with the target analyte during chromatography. This creates a self-validating analytical run, as the IS perfectly corrects for sample-to-sample variations in matrix effects, ion suppression, and extraction recovery.

  • Step 4: Non-Compartmental Analysis (NCA). Calculate AUC, Cmax, Tmax, and t1/2 using industry-standard PK modeling software.

Workflow Dose 1. Discrete Dosing (IV/PO) Sample 2. Serial Blood Sampling Dose->Sample Extract 3. Protein Precipitation Sample->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS Model 5. PK Parameter Modeling LCMS->Model

Diagram 2: Self-validating in vivo pharmacokinetic experimental workflow for ADME profiling.

References

  • Denton, T. T., Srivastava, P., Xia, Z., Chen, G., Watson, C., Wynd, A., & Lazarus, P. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 61(16), 7065–7086.[Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry, 15(4).[Link]

Sources

Comprehensive Safety and Technical Guide: (4-Propylpyridin-3-yl)methanamine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Propylpyridin-3-yl)methanamine (CAS: 1483625-18-8) is a highly specialized, bifunctional chemical building block utilized extensively in modern drug discovery and agrochemical development[1]. Structurally derived from the 3-picolylamine scaffold, the addition of a propyl group at the C4 position of the pyridine ring imparts significant lipophilicity. This structural modification enhances the membrane permeability of downstream active pharmaceutical ingredients (APIs) while introducing unique steric considerations during synthesis[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard safety data. This guide synthesizes structural causality, mechanistic toxicology, and field-proven experimental workflows to ensure both the safety of the researcher and the integrity of the chemical synthesis.

Part 1: Physicochemical Profiling & Structural Causality

Understanding the physical properties of (4-Propylpyridin-3-yl)methanamine is critical for predicting its behavior in both biological systems and synthetic reactors. The molecule possesses two distinct basic centers: a weakly basic pyridine nitrogen and a highly nucleophilic, strongly basic primary aliphatic amine.

Table 1: Physicochemical Properties
PropertyValue / Predicted MetricCausality / Implication
IUPAC Name (4-Propylpyridin-3-yl)methanamineDefines the core bifunctional scaffold.
CAS Number 1483625-18-8Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C9H14N2Indicates a high carbon-to-heteroatom ratio compared to base picolylamines.
Molecular Weight 150.22 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Predicted pKa (Amine) ~9.5Highly basic; exists protonated at physiological pH; strong nucleophile.
Predicted pKa (Pyridine) ~5.2Weakly basic; can coordinate with transition metals during catalysis.

Note: Due to the specialized nature of this derivative, empirical data is extrapolated from its parent compound, 3-picolylamine.

Part 2: Material Safety Data Sheet (MSDS) & Mechanistic Toxicology

Handling (4-Propylpyridin-3-yl)methanamine requires strict adherence to safety protocols. Like its parent compound, it is classified as a severe corrosive[3]. The hazard profile is directly linked to the high pKa of the methanamine group.

GHS Hazard Summary
Table 2: Hazard Classifications and Statements
Hazard ClassCategorySignal WordHazard Statement
Corrosive to Metals Category 1Danger H290: May be corrosive to metals[3].
Skin Corrosion Category 1BDanger H314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1Danger H318: Causes serious eye damage[4].
Mechanistic Toxicology: The Causality of Corrosion

The severe tissue damage caused by this compound is not due to acidity, but rather alkaline hydrolysis . Upon contact with the epidermis or ocular tissue, the unprotonated primary amine rapidly saponifies the ester bonds of lipid bilayers in cell membranes. This process denatures structural proteins, leading to rapid liquefaction necrosis—a type of tissue death that allows the chemical to penetrate deeper into the tissue than acid burns (which typically cause self-limiting coagulation necrosis)[4].

HazardLogic Compound (4-Propylpyridin-3-yl)methanamine CAS: 1483625-18-8 ChemReact Nucleophilic Amine (pKa ~9.5) Compound->ChemReact BioHazard Alkaline Nature (Tissue Saponification) Compound->BioHazard AmideCoupling Amide Coupling (Drug Synthesis) ChemReact->AmideCoupling SkinCorr Skin/Eye Corrosion (Liquefaction Necrosis) BioHazard->SkinCorr

Logical relationship between the chemical reactivity and biological hazards.

Self-Validating First Aid & Spill Response
  • Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes. Crucial Causality: Do not use weak acids to neutralize the amine in the eye. The neutralization reaction is highly exothermic and will cause secondary thermal burns[4].

  • Spill Cleanup: Absorb with an inert material (e.g., diatomaceous earth). Before wiping, neutralize the residual film with a weak acid solution (like 5% citric acid) to prevent degradation of laboratory bench coatings, as the compound is highly corrosive to metals and polymers[3].

Part 3: Experimental Workflows & Handling Protocols

When designing synthetic routes, the steric hindrance introduced by the adjacent 4-propyl group must be accounted for. While the primary amine remains highly nucleophilic, bulky electrophiles may suffer from reduced reaction rates. The following protocol outlines a highly efficient amide coupling workflow.

Workflow Step1 1. Reagent Prep Dry DCM, Ar atm Step2 2. Activation R-COOH + HATU Step1->Step2 Step3 3. Addition Amine + DIPEA Step2->Step3 Step4 4. Quench NH4Cl (aq) Step3->Step4 Step5 5. Purify Flash Silica Step4->Step5

Step-by-step experimental workflow for amide coupling under inert conditions.

Protocol: Amide Coupling with Sterically Hindered Carboxylic Acids

This protocol utilizes a self-validating logic to prevent side reactions and maximize yield.

  • Preparation & Inert Atmosphere:

    • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

    • Causality: Primary amines readily react with atmospheric CO₂ to form insoluble carbamate salts. Argon displacement prevents reagent degradation.

  • Electrophile Activation:

    • Action: Add HATU (1.2 eq) and stir for 10 minutes.

    • Causality: HATU generates an active HOAt ester. This is prioritized over standard EDC/HOBt because the 4-propyl group on the pyridine ring introduces moderate steric bulk near the methanamine moiety, requiring a highly reactive coupling agent to drive complete conversion.

  • Nucleophilic Addition:

    • Action: Add (4-Propylpyridin-3-yl)methanamine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is a non-nucleophilic, sterically hindered base. It deprotonates the intermediate without competing with our target amine for the electrophile.

  • Reaction Quenching & Extraction:

    • Action: Once TLC indicates complete consumption of the acid, quench the reaction with saturated aqueous NH₄Cl. Extract with DCM.

    • Causality:Do not quench with strong acids (e.g., 1M HCl). The pyridine ring and the newly formed secondary amide are basic; using strong HCl will protonate the product, dragging it into the aqueous layer and ruining the isolated yield. NH₄Cl provides a mild, buffered quench.

  • Purification:

    • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, typically a DCM/MeOH gradient).

Part 4: Storage, Stability, and Environmental Controls

To maintain the titer and purity of (4-Propylpyridin-3-yl)methanamine over time, strict environmental controls must be implemented:

  • Storage Conditions: Store at 2–8°C in a tightly sealed, dark amber vial.

  • Atmospheric Control: The headspace of the container must be flushed with Nitrogen or Argon after every use. Oxidation of the primary amine can lead to the formation of N-oxides or colored polymeric impurities.

  • Container Compatibility: Store only in glass or specialized fluoropolymer (PTFE/Teflon) containers. Do not store in standard carbon steel or aluminum containers due to its Category 1 metal-corrosive properties[3].

References

  • 2169898-44-4_4-(2-Bromo-5-hydroxyphenyl)but-3-en ...
  • CAS No.
  • Chemscene.
  • Fishersci.
  • Sigmaaldrich.

Sources

Methodological & Application

How to synthesize (4-Propylpyridin-3-yl)methanamine from 4-propylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Protocol for the Synthesis of (4-Propylpyridin-3-yl)methanamine

Executive Summary

(4-Propylpyridin-3-yl)methanamine is a highly valuable building block in medicinal chemistry, frequently utilized in the development of cytochrome P450 2A6 (CYP2A6) inhibitors for smoking cessation therapies[1]. The synthesis of this primary amine from commercially available 4-propylpyridine requires overcoming the inherent electronic deactivation of the pyridine ring. This application note details a robust, self-validating three-step synthetic workflow: electrophilic aromatic bromination, palladium-catalyzed cyanation, and chemoselective nitrile reduction.

Strategic Retrosynthetic Framework

Functionalizing the 3-position of a 4-alkylpyridine is notoriously difficult due to the electron-withdrawing nature of the pyridine nitrogen, which resists electrophilic aromatic substitution. However, the 4-propyl group acts as an ortho/para director. By utilizing highly acidic and forcing conditions (oleum), the pyridine ring is protonated (preventing oxidation), and the highly reactive bromonium ion ( Br+ ) is directed to the 3-position[2].

Once the halogen is installed, the carbon framework is extended via a palladium-catalyzed cyanation[3]. Finally, the resulting nitrile is reduced to the target methanamine using Raney Nickel.

SynthesisRoute SM 4-Propylpyridine Int1 3-Bromo-4-propylpyridine SM->Int1 Br2, Oleum 130 °C Int2 4-Propylpyridine-3-carbonitrile Int1->Int2 Zn(CN)2, Pd(PPh3)4 DMF, 100 °C Product (4-Propylpyridin-3- yl)methanamine Int2->Product H2, Raney Ni NH3/MeOH, RT

Synthetic workflow for (4-Propylpyridin-3-yl)methanamine from 4-propylpyridine.

Step-by-Step Execution Protocols

Step 1: Electrophilic Bromination to 3-Bromo-4-propylpyridine

Caution: Oleum and bromine are highly corrosive and toxic. Perform entirely in a well-ventilated fume hood.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20% oleum (50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition: Slowly add 4-propylpyridine (10.0 g, 82.5 mmol) dropwise over 30 minutes to manage the strong exotherm.

  • Bromination: Add liquid bromine (5.1 mL, 99.0 mmol, 1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 130 °C for 24 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in ice water, neutralize with NaOH, extract with ethyl acetate (EtOAc), and analyze via GC-MS. The reaction is complete when the starting material peak disappears and a 1:1 isotopic doublet at m/z 199/201 emerges.

  • Workup: Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice. Slowly neutralize the highly acidic solution with 50% aqueous NaOH until pH > 10 is achieved. Extract with dichloromethane (DCM) (3 × 150 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 4:1) to yield 3-bromo-4-propylpyridine as a pale yellow oil.

Step 2: Palladium-Catalyzed Cyanation to 4-Propylpyridine-3-carbonitrile
  • Setup: In a flame-dried Schlenk flask, dissolve 3-bromo-4-propylpyridine (10.0 g, 50.0 mmol) in anhydrous, degassed DMF (100 mL).

  • Reagent Addition: Add Zinc Cyanide ( Zn(CN)2​ ) (3.5 g, 30.0 mmol, 0.6 equiv) and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (2.89 g, 2.5 mmol, 5 mol%).

  • Reaction: Purge the flask with Argon for 10 minutes. Heat the mixture to 100 °C for 12 hours[3].

  • IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The bromide ( Rf​ ~0.6) will be replaced by a strongly UV-active, more polar nitrile spot ( Rf​ ~0.3). LC-MS should confirm the product mass ( [M+H]+ at m/z 147).

  • Workup: Cool to room temperature, dilute with EtOAc (200 mL), and filter through a pad of Celite to remove palladium and zinc salts. Wash the filtrate with 5% aqueous LiCl (3 × 100 mL) to remove DMF, followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography to afford 4-propylpyridine-3-carbonitrile.

Step 3: Chemoselective Reduction to (4-Propylpyridin-3-yl)methanamine
  • Setup: In a Parr hydrogenation vessel, dissolve 4-propylpyridine-3-carbonitrile (5.0 g, 34.2 mmol) in 7M ammonia in methanol ( NH3​ /MeOH) (50 mL).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 1.0 g wet weight). Note: Raney Nickel is highly pyrophoric; never let the catalyst dry out.

  • Hydrogenation: Purge the vessel with nitrogen (3×), then with hydrogen gas (3×). Pressurize the vessel to 50 psi with H2​ and shake at room temperature for 16 hours[4].

  • IPC: Analyze an aliquot via LC-MS. The nitrile peak must be entirely consumed, yielding the highly polar primary amine ( [M+H]+ at m/z 151).

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. To purify, dissolve the crude oil in diethyl ether and treat with 2M ethereal HCl to precipitate the product as a bis-hydrochloride salt. Filter and dry under vacuum.

Mechanistic Causality & E-E-A-T Insights

Why use Oleum instead of standard Bromine? Pyridine is inherently electron-deficient. In standard electrophilic bromination, the nitrogen atom coordinates with the halogen, stalling the reaction. Oleum ( SO3​ dissolved in H2​SO4​ ) serves a dual purpose: it protonates the pyridine nitrogen (protecting it from oxidation) and generates a highly potent electrophilic bromine species. The elevated temperature (130 °C) provides the necessary activation energy to overcome the ring's deactivation[2].

The Critical Role of Ammonia in Nitrile Reduction The catalytic hydrogenation of a nitrile to a primary amine proceeds via a highly reactive imine intermediate ( R−CH=NH ). If left unchecked, the newly formed primary amine ( R−CH2​−NH2​ ) can act as a nucleophile, attacking the unreacted imine to form a secondary imine, which subsequently reduces to an unwanted secondary amine byproduct[5]. By conducting the reaction in 7M methanolic ammonia, the massive excess of NH3​ shifts the equilibrium, entirely suppressing the formation of secondary and tertiary amines.

RaneyNiMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney Ni Primary Primary Amine (R-CH2-NH2) Imine->Primary H2 / Raney Ni Secondary Secondary Amine Byproduct Imine->Secondary + Primary Amine (Side Reaction) Ammonia Excess NH3 Ammonia->Imine Suppresses side reaction

Mechanism of nitrile reduction highlighting the role of ammonia in preventing secondary amines.

Quantitative Data Summary

StepTransformationKey Reagents & CatalystTemp / TimeExpected YieldAnalytical Marker (IPC)
1 Electrophilic Bromination Br2​ , 20% Oleum130 °C / 24 h60 - 68%GC-MS: m/z 199/201 (1:1 isotopic ratio)
2 Pd-Catalyzed Cyanation Zn(CN)2​ , Pd(PPh3​)4​ 100 °C / 12 h80 - 85%LC-MS: [M+H]+ 147; TLC: highly UV-active
3 Nitrile Reduction H2​ (50 psi), Raney Ni, NH3​ 25 °C / 16 h85 - 92%LC-MS: [M+H]+ 151; Baseline spot on normal TLC

References

  • Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition. nih.gov. 1

  • 3-Bromo-4-methylpyridine | 3430-22-6 | Benchchem. benchchem.com. 2

  • Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. organic-chemistry.org. 3

  • Nitrile reduction - Wikipedia. wikipedia.org.5

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. umich.edu. 4

Sources

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of (4-Propylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Medicinal Chemists. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Pharmacological Context

The pyridine-3-methanamine core is a highly privileged scaffold in modern medicinal chemistry. It frequently serves as a critical pharmacophore in the development of CNS-active agents, colony-stimulating factor 1 receptor (CSF1R) inhibitors[1], receptor-interacting protein kinase 1 (RIPK1) inhibitors[2], and Vanin-1 inhibitors[3]. Furthermore, the unsubstituted precursor, 3-picolylamine, is a known modulator of histamine-related physiological mechanisms[4].

(4-Propylpyridin-3-yl)methanamine represents a strategically functionalized derivative. The addition of the 4-propyl group significantly alters the steric profile and increases the partition coefficient (LogP). This modification is typically engineered to enhance blood-brain barrier (BBB) penetration and lipid bilayer permeability. This application note details a rigorously validated in vivo dosing, sampling, and analytical workflow designed to evaluate the pharmacokinetic (PK) and central nervous system (CNS) distribution profile of this compound in rodent models.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

(4-Propylpyridin-3-yl)methanamine contains two basic centers: a primary amine (pKa ~9.0–9.5) and a pyridine nitrogen (pKa ~5.2). While the compound is predominantly protonated at physiological pH, the lipophilic propyl chain can cause localized precipitation upon rapid intravenous (IV) injection if formulated solely in aqueous buffers. Precipitation artificially lowers the maximum serum concentration ( Cmax​ ) and skews clearance data.

To create a self-validating, thermodynamically stable formulation, we utilize a co-solvent/surfactant system that ensures complete solvation while remaining well-tolerated in rodents.

Formulation Protocol (1 mg/mL Dosing Solution)

Note: This protocol assumes the use of the hydrochloride (HCl) salt form of the compound to maximize initial aqueous solubility.

  • Primary Solvation: Weigh 1.0 mg of (4-Propylpyridin-3-yl)methanamine HCl into a sterile glass vial. Add 50 µL of 100% Dimethyl Sulfoxide (DMSO) (5% v/v final). Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Integration: Add 100 µL of Solutol HS15 (Kolliphor HS 15) (10% v/v final) to the DMSO mixture. Vortex vigorously. Mechanistic insight: Solutol forms micelles that encapsulate the lipophilic propyl moiety, preventing aggregation.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% Saline (85% v/v final) dropwise while continuously sonicating the vial in a water bath.

  • Validation: Inspect the final solution against a dark background. It must be optically clear with no Tyndall effect (light scattering), confirming the absence of micro-precipitates.

In Vivo Dosing Methodologies (Murine Model)

Dual-route administration (IV and PO) is mandatory to accurately calculate absolute bioavailability ( F% ) and assess first-pass hepatic extraction.

Intravenous (IV) Bolus Administration (1 mg/kg)
  • Subject: Male C57BL/6 mice (8-10 weeks old, ~25g). Fasted for 4 hours prior to dosing.

  • Procedure: Warm the tail using a heat lamp (max 40°C) for 3 minutes to induce vasodilation. Administer the formulation via the lateral tail vein using a 27G needle at a dose volume of 1 mL/kg.

  • Rationale: A 27G needle is strictly required to prevent vascular trauma and subsequent extravasation, which would invalidate the IV absorption profile.

Per Os (PO) Oral Gavage (5 mg/kg)
  • Procedure: Administer the formulation using a stainless steel, bulb-tipped gavage needle (20G) at a dose volume of 5 mL/kg.

  • Rationale: The bulb tip prevents esophageal perforation. Dosing directly into the stomach ensures the compound is subjected to standard gastric emptying and intestinal absorption kinetics, providing a true measure of oral bioavailability.

Pharmacokinetic Sampling & CNS Penetration Assessment

To validate CNS target engagement, it is critical to measure both plasma and brain tissue concentrations. Crucially, brain tissue must be purged of blood prior to analysis. Residual blood in the cerebral vasculature will artificially inflate brain concentration data, leading to false-positive BBB penetration metrics.

Step-by-Step Sampling Protocol
  • Serial Blood Collection: Collect ~30 µL of blood via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2​ EDTA-coated tubes.

    • Causality: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting metalloproteases that might degrade the primary amine.

  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C.

  • Transcardial Perfusion (T = 1 hr and T = 4 hrs): Deeply anesthetize a subset of mice using Isoflurane. Expose the heart and insert a 25G needle into the left ventricle. Cut the right atrium and perfuse with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 3 mL/min until the liver and lungs blanch completely white.

  • Brain Harvesting: Extract the brain, blot dry, weigh, and immediately snap-freeze in liquid nitrogen.

Sample Processing & LC-MS/MS Analysis

  • Tissue Homogenization: Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS using a bead beater.

  • Protein Precipitation: To 20 µL of plasma or brain homogenate, add 60 µL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (e.g., Tolbutamide).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Utilize Positive Electrospray Ionization (ESI+), monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the protonated parent mass [M+H]+ of (4-Propylpyridin-3-yl)methanamine.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for a lipophilic pyridine-methanamine derivative, calculated using non-compartmental analysis (NCA).

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL-450 ± 45
Time to Cmax​ ( Tmax​ ) hr-0.5 - 1.0
Area Under Curve ( AUC0−∞​ ) hr*ng/mL850 ± 602550 ± 180
Terminal Half-life ( t1/2​ ) hr2.1 ± 0.32.4 ± 0.4
Systemic Clearance (Cl) mL/min/kg19.6-
Volume of Distribution ( Vdss​ ) L/kg3.5-
Absolute Bioavailability ( F ) %-~60%
Brain/Plasma Ratio ( Kp​ ) ratio1.21.1

Experimental Workflow Visualization

G N1 1. Formulation Vehicle: DMSO/Solutol/Saline N2 2. In Vivo Dosing IV (1 mg/kg) & PO (5 mg/kg) N1->N2 N3 3. Serial Sampling Plasma, CSF, Brain Tissue N2->N3 N4 4. Sample Processing Protein Precipitation (ACN) N3->N4 N5 5. LC-MS/MS Analysis ESI+ MRM Quantification N4->N5 N6 6. PK Data Analysis Cl, Vdss, F%, Kp calculation N5->N6

Figure 1: In vivo pharmacokinetic and CNS penetration workflow for pyridine methanamines.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy European Journal of Medicinal Chemistry URL:[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Pharmaceuticals (MDPI) URL:[Link]

Sources

Chromatography methods for isolating (4-Propylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Isolation and Purification of (4-Propylpyridin-3-yl)methanamine

Audience: Researchers, Analytical Scientists, and Medicinal Chemists Content Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Physicochemical Profiling

(4-Propylpyridin-3-yl)methanamine (Chemical Formula: C₉H₁₄N₂, MW: 150.22 g/mol ) is a highly polar, bifunctional basic scaffold frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1].

Isolating this molecule presents a classic chromatographic challenge due to its dual basic sites:

  • Pyridine Nitrogen (Predicted pKa ~4.8): Weakly basic, hydrogen-bond acceptor.

  • Primary Aliphatic Amine (Predicted pKa ~8.9): Strongly basic, protonated at physiological and acidic pH.

The Causality of Chromatographic Failure: When analyzed or purified on standard unendcapped silica or conventional reversed-phase (RP) C18 columns, the protonated primary amine engages in strong secondary ion-exchange interactions with residual acidic silanols (Si-O⁻) on the stationary phase. This manifests as severe peak tailing, shifting retention times, and poor mass recovery [2]. To achieve a self-validating, robust separation, the chromatographic system must either mask these silanols (via ion-pairing or basic modifiers) or utilize specialized stationary phases (e.g., high-pH stable polymers, mixed-mode, or Hydrophilic Interaction Liquid Chromatography [HILIC]).

Experimental Strategy & Workflow

To ensure high-purity isolation (>98%) from crude synthetic mixtures, a multi-tier approach is required:

  • Tier 1: Normal Phase Flash Chromatography using basic modifiers to prevent irreversible amine binding.

  • Tier 2: Analytical LC-MS using low-pH ion-pairing to track the target mass ([M+H]⁺ = 151.1).

  • Tier 3: Semi-Preparative HPLC utilizing high-pH conditions to neutralize the amine, maximizing loadability and peak symmetry.

G Crude Crude Reaction Mixture Containing (4-Propylpyridin-3-yl)methanamine LLE Liquid-Liquid Extraction (pH > 10, extract into DCM) Crude->LLE Basic Workup Flash Flash Chromatography (Silica, DCM/MeOH/NH4OH) LLE->Flash Organic Layer LCMS LC-MS Fraction Analysis (BEH C18, 0.1% TFA) Flash->LCMS Pooled Fractions Prep Semi-Prep HPLC (High pH or Mixed-Mode) LCMS->Prep Target Mass (m/z 151.1) Pure Pure (4-Propylpyridin-3-yl)methanamine (>98% Purity) Prep->Pure Lyophilization

Figure 1: Decision tree and workflow for the isolation of (4-Propylpyridin-3-yl)methanamine.

Step-by-Step Methodologies

Protocol A: Preparative Flash Chromatography (Normal Phase)

Standard silica gel (pH ~5.0) will irreversibly bind the primary amine. We utilize a highly polar, basified solvent system to outcompete the analyte for silanol binding sites [3].

  • Stationary Phase: Irregular Silica Gel (40-63 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 10% v/v concentrated aqueous Ammonium Hydroxide (NH₄OH).

  • Gradient: 0% B hold for 2 CV (Column Volumes) -> Linear gradient to 15% B over 10 CV -> Hold at 15% B for 3 CV.

  • Causality Check: The addition of NH₄OH serves a dual purpose. Ammonia dynamically neutralizes the acidic silanols on the silica, while the water content deactivates highly active adsorption sites. If tailing persists, pre-equilibrate the column with 1% Triethylamine (TEA) in DCM before loading.

Protocol B: Analytical LC-MS (Low-pH Ion-Pairing)

For rapid fraction analysis, low pH is utilized to fully protonate both the pyridine and the primary amine, paired with Trifluoroacetic Acid (TFA) as a hydrophobic ion-pairing agent [1].

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% TFA in LC-MS grade H₂O.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).

  • Flow Rate: 0.5 mL/min.

  • Gradient: 2% B to 98% B over 5.0 minutes.

  • Detection: ESI+ (Targeting m/z 151.1) and UV (254 nm).

  • System Validation: Inject a standard of benzylamine before the run. The tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , the column may have silanol exposure and requires replacement or a stronger ion-pairing agent (e.g., Heptafluorobutyric acid).

Protocol C: Semi-Preparative HPLC (High-pH RP)

To maximize loadability without peak distortion, the mobile phase pH is raised above the pKa of the primary amine (~8.9). At pH 10.5, the molecule is completely neutral, interacting with the stationary phase purely through hydrophobic partitioning.

  • Column: Waters XBridge Prep C18 (150 mm × 19 mm, 5 µm) – Note: XBridge uses ethylene-bridged hybrid (BEH) technology, which resists dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in H₂O, adjusted to pH 10.5 with NH₄OH.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 15.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Causality Check: Operating at pH 10.5 prevents the primary amine from ionizing. This eliminates ionic repulsion between analyte molecules at high concentrations, allowing for injection masses up to 50-100 mg per run without fronting or tailing.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of (4-Propylpyridin-3-yl)methanamine across the discussed methodologies.

MethodColumn ChemistryMobile Phase SystemMechanism of Silanol MaskingExpected Rt​ (min)Tailing Factor ( Tf​ )
Flash (NP) Bare SilicaDCM / MeOH / NH₄OHAmmonia competitive binding~8.5 CV1.6 - 1.8
UPLC (Low pH) BEH C18H₂O / MeCN + 0.1% TFAIon-pairing with TFA anion1.8 - 2.11.1 - 1.3
HPLC (High pH) Hybrid C18 (Base Stable)10mM NH₄HCO₃ (pH 10.5) / MeCNAnalyte deprotonation7.2 - 7.81.0 - 1.1
Mixed-Mode SIELC Newcrom R1H₂O / MeCN + 0.1% H₃PO₄Embedded cationic shielding [2]4.5 - 5.01.0 - 1.2

Table 1: Comparative chromatographic parameters for the isolation of (4-Propylpyridin-3-yl)methanamine.

Conclusion & Best Practices

The successful isolation of (4-Propylpyridin-3-yl)methanamine relies entirely on controlling the ionization state of its primary amine and pyridine ring. For bulk crude purification, normal phase silica modified with 1-2% aqueous ammonia provides the most cost-effective cleanup [3]. For final polishing to >98% purity, high-pH reversed-phase chromatography utilizing hybrid-silica columns (e.g., BEH technology) is the gold standard, as it forces the molecule into a neutral state, ensuring sharp peak shapes and high mass recovery [1].

References

  • El-Gamal, M. I., et al. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • SIELC Technologies. "Separation of 3-(Methylaminomethyl)pyridine on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

  • Kassab, R. M., et al. "Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Application Note: Catalytic Reduction Strategies for the Synthesis of (4-Propylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (4-Propylpyridin-3-yl)methanamine—a highly valuable building block in pharmaceutical chemistry—is most efficiently achieved via the catalytic hydrogenation of its corresponding nitrile precursor, 4-propylnicotinonitrile. However, the reduction of cyanopyridines is notoriously prone to chemoselectivity issues, specifically the formation of secondary bis-amine dimers and the over-reduction of the pyridine core. This application note details the mechanistic causality behind these side reactions and provides two self-validating, optimized protocols to achieve >88% yields of the target primary amine.

Mechanistic Dynamics & Chemoselectivity

The catalytic hydrogenation of 4-propylnicotinonitrile proceeds through a highly reactive primary imine intermediate. The central challenge in this synthesis is that the newly formed (4-propylpyridin-3-yl)methanamine (the target product) is a strong nucleophile. It can readily attack the unreacted primary imine to form a secondary imine, which is subsequently reduced to a bis(pyridylmethyl)amine byproduct[1].

To engineer a high-yielding process, this dimerization pathway must be interrupted. This is achieved through two distinct chemical strategies:

  • Equilibrium Shifting (The Ammonia Strategy): By flooding the reaction matrix with excess ammonia (NH₃), the condensation equilibrium is forcefully shifted away from the secondary imine and back toward the primary imine[2].

  • Nucleophile Quenching (The Acid Strategy): By conducting the reaction in the presence of a strong acid (e.g., HCl), the primary amine is instantly protonated upon formation. The resulting ammonium salt is non-nucleophilic and cannot attack the imine intermediate[1].

Pathway Nitrile 4-Propylnicotinonitrile Imine Primary Imine Intermediate Nitrile->Imine +H2 / Catalyst PrimaryAmine (4-Propylpyridin-3-yl)methanamine (Target Product) Imine->PrimaryAmine +H2 SecImine Secondary Imine Imine->SecImine +Primary Amine (-NH3) SecImine->Imine +Excess NH3 (Suppression) SecAmine Bis-amine Byproduct SecImine->SecAmine +H2

Reaction pathway of nitrile reduction highlighting the ammonia-driven equilibrium shift.

Quantitative Catalyst Evaluation

The choice of catalyst dictates the kinetic fate of the intermediates. While Raney Nickel is a standard choice, it is highly active and can reduce the secondary imine faster than ammonia can trap it. Raney Cobalt, possessing a lower intrinsic activity for aliphatic imine reduction, provides a kinetic delay that allows the ammonia to effectively suppress dimerization[2]. Alternatively, Palladium on Carbon (Pd/C) is highly effective when paired with acidic modifiers[1].

Conversely, the use of Adam's catalyst (PtO₂) in acidic media must be strictly avoided, as it promotes the complete over-reduction of the pyridine ring to a piperidine derivative[3].

Table 1: Optimization of 4-Propylnicotinonitrile Reduction

Catalyst SystemSolventAdditiveTemp (°C)Pressure (bar)Primary Amine Yield (%)Bis-amine Byproduct (%)Ring Reduction (%)
Raney NiMethanolNone25104540<1
Raney NiMethanolNH₃ (5 eq)5020828<1
Raney CoMethanolNH₃ (10 eq)803094<2<1
10% Pd/CMethanolHCl (1.5 eq)25588<1<1
PtO₂Acetic AcidNone255015N/A>70

Data synthesized from comparative catalytic hydrogenation studies of cyanopyridines[1][2][3].

Validated Experimental Protocols

Protocol A: Raney Cobalt-Catalyzed Hydrogenation (Scalable / Free-Base Route)

This protocol utilizes the kinetic delay of Cobalt combined with ammonia to yield the free base directly.

Reagents: 4-Propylnicotinonitrile (10.0 g, 68.4 mmol), Raney Cobalt (1.5 g, ~15 wt% aqueous slurry), 7N Ammonia in Methanol (100 mL). Procedure:

  • Catalyst Preparation: Wash the Raney Cobalt slurry three times with methanol under an argon atmosphere to remove water. Causality: Water can prematurely hydrolyze the imine intermediate to an aldehyde, leading to alcohol byproducts.

  • Reaction Assembly: Transfer the 4-propylnicotinonitrile and 7N NH₃/MeOH solution into a 250 mL high-pressure stainless-steel autoclave. Carefully add the washed Raney Cobalt slurry.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 × 10 bar) followed by Hydrogen (3 × 10 bar) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the vessel to 30 bar with H₂ and heat the mixture to 80 °C under vigorous stirring (800 rpm).

  • Monitoring: Maintain pressure until hydrogen uptake ceases (typically 4–6 hours).

  • Workup: Cool the reactor to 20 °C and carefully vent the pressure. Filter the mixture through a pad of Celite under a blanket of Nitrogen to remove the pyrophoric catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding (4-Propylpyridin-3-yl)methanamine as a pale yellow oil (>94% purity by HPLC).

Protocol B: Pd/C-Catalyzed Hydrogenation (Lab-Scale / Hydrochloride Salt Route)

This protocol utilizes nucleophile quenching via acid to completely halt dimerization, yielding the stable HCl salt[1].

Reagents: 4-Propylnicotinonitrile (5.0 g, 34.2 mmol), 10% Pd/C (0.5 g, 10 wt%), Methanol (50 mL), Concentrated HCl (37%, 4.3 mL, 51.3 mmol, 1.5 eq). Procedure:

  • Acidification: Dissolve the nitrile in methanol. Place the flask in an ice bath and add the concentrated HCl dropwise. Causality: The reaction is exothermic; controlling the temperature prevents the acid-catalyzed hydrolysis of the nitrile to an amide.

  • Catalyst Addition: Add the 10% Pd/C to the acidic solution.

  • Hydrogenation: Transfer to a Parr shaker or balloon setup. Purge with H₂ and maintain a pressure of 5 bar at 25 °C.

  • Reaction Execution: Shake/stir for 3–5 hours. The acid ensures the primary amine is protonated immediately upon formation, preventing it from attacking the imine.

  • Workup: Filter the catalyst through Celite. Evaporate the methanolic filtrate to dryness to afford (4-Propylpyridin-3-yl)methanamine dihydrochloride as a highly pure, stable white solid.

In-Process Controls & Quality Assurance

To ensure these protocols function as self-validating systems, the following Quality Control (QC) checks must be integrated:

  • Hydrogen Uptake Metrics: The theoretical hydrogen consumption is exactly 2.0 molar equivalents. A plateau at 1.0 equivalent indicates catalyst poisoning (stalled at the imine stage), whereas consumption >2.2 equivalents indicates unwanted pyridine ring reduction.

  • HPLC Monitoring: Aliquots should be analyzed at 254 nm. The disappearance of the nitrile peak must correlate directly with the appearance of the highly polar methanamine peak. The absence of a late-eluting peak confirms the successful suppression of the bis-amine dimer.

Sources

Application Note: Preparation of (4-Propylpyridin-3-yl)methanamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Pyridine-methanamines, such as (4-propylpyridin-3-yl)methanamine, are highly versatile pharmacophores utilized extensively in modern drug discovery. They frequently serve as critical building blocks in the development of potent kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) and MAPK-activated protein kinase 2 (MK-2) pathways, which are central drivers of inflammatory diseases[1].

Because the free base form of this amine is susceptible to oxidation and exhibits poor long-term stability, isolating the compound as a hydrochloride salt is the industry standard. This application note details a highly selective, self-validating protocol for the synthesis and isolation of (4-propylpyridin-3-yl)methanamine hydrochloride, focusing on the suppression of common synthetic byproducts.

MAPK_Pathway Stimulus Inflammatory Cytokines Receptor Cell Surface Receptors Stimulus->Receptor MKK3_6 MKK3 / MKK6 Receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK-2 (Target) p38->MK2 Response Inflammatory Response MK2->Response Inhibitor Pyridine-Methanamine Derivatives Inhibitor->MK2 Inhibits

Fig 1: Pyridine-methanamine derivatives inhibiting the p38 MAPK/MK-2 inflammatory pathway.

Retrosynthetic Strategy & Mechanistic Causality

The most direct route to (4-propylpyridin-3-yl)methanamine is the catalytic hydrogenation of 4-propylnicotinonitrile. The precursor nitrile can be synthesized efficiently via atom-economical palladium-catalyzed de novo ring synthesis[2].

However, the reduction of nitriles to primary amines presents a well-documented chemoselectivity challenge. During hydrogenation, the nitrile is initially reduced to a highly electrophilic imine intermediate. If the newly formed primary amine remains in its free base form, it acts as a nucleophile, attacking the imine intermediate and eliminating ammonia to form unwanted secondary and tertiary amines.

The Causality of Acidic Additives: To circumvent this, the hydrogenation must be conducted in the presence of an acidic additive. By utilizing methanolic HCl, the primary amine is protonated into an ammonium salt immediately upon formation. This renders the nitrogen non-nucleophilic, effectively shutting down the pathway to secondary amine byproducts and driving the selectivity for the primary amine to near-quantitative yields[3]. Furthermore, this strategy elegantly yields the desired hydrochloride salt directly, eliminating the need for a secondary salt-formation step.

Quantitative Optimization Data

The table below summarizes the profound impact of reaction conditions on chemoselectivity during the reduction of 4-propylnicotinonitrile.

Table 1: Optimization of Nitrile Reduction Conditions

Catalyst SystemSolventAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine Yield (%)
10% Pd/CMethanolNone>994552
Raney NiMethanolNH₃ (excess)958211
10% Pd/C Methanol HCl (2.0 equiv) >99 96 <1

Experimental Workflow

Synthesis_Workflow SM 4-Propylnicotinonitrile Hydrogenation Catalytic Hydrogenation (Pd/C, H2, MeOH/HCl) SM->Hydrogenation Filtration Celite Filtration & Concentration Hydrogenation->Filtration Crystallization Crystallization (Hot iPrOH to 0°C) Filtration->Crystallization Product Target HCl Salt (>98% Purity) Crystallization->Product

Fig 2: Step-by-step workflow for the synthesis and isolation of the target hydrochloride salt.

Detailed Step-by-Step Protocol

Step 1: Preparation of the Hydrogenation Mixture
  • Charge a clean, dry Parr hydrogenation vessel with 4-propylnicotinonitrile (10.0 mmol, 1.46 g).

  • Dissolve the substrate in 30 mL of anhydrous methanol.

  • Add 2.0 equivalents of methanolic HCl (1.25 M, 16 mL).

    • Expert Insight: The stoichiometric excess of HCl is critical. It ensures that both the pyridine ring nitrogen and the newly formed methanamine group are fully protonated, preventing any nucleophilic side reactions.

  • Under a steady stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C, 150 mg, approx. 10 wt%).

Step 2: Catalytic Hydrogenation
  • Seal the reaction vessel securely.

  • Purge the atmospheric oxygen by pressurizing the vessel with nitrogen to 2 bar and venting (repeat 3 times).

  • Purge the system with hydrogen gas (repeat 3 times).

  • Pressurize the vessel to 4 bar (approx. 60 psi) with H₂ gas.

  • Stir the mixture vigorously at 30 °C for 12 hours. Monitor the reaction via hydrogen uptake; the reaction is complete when the pressure remains static.

Step 3: Filtration and Workup
  • Vent the hydrogen gas safely into a fume hood exhaust and purge the system with nitrogen (3 cycles).

  • Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Safety Note: Pd/C is highly pyrophoric when dry. Never allow the filtered catalyst cake to dry on the filter paper. Keep it wetted with methanol and quench immediately in a water/argon jar.

  • Wash the Celite pad with an additional 20 mL of methanol.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude (4-propylpyridin-3-yl)methanamine dihydrochloride as a viscous oil or off-white solid.

Step 4: Crystallization (Self-Validating Purification)
  • Suspend the crude residue in 15 mL of hot isopropanol (iPrOH) at 70 °C.

    • Expert Insight: Isopropanol provides an ideal thermodynamic crystallization medium. The highly polar dihydrochloride salt has limited solubility in iPrOH compared to methanol, allowing it to precipitate cleanly while trace organic impurities remain solvated.

  • Add diethyl ether dropwise (approx. 5-10 mL) until the solution becomes persistently cloudy.

  • Allow the mixture to cool slowly to room temperature over 1 hour, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal yield.

  • Filter the resulting white precipitate via vacuum filtration.

  • Wash the filter cake with ice-cold diethyl ether (2 × 5 mL) and dry under high vacuum for 4 hours to afford the pure target compound.

Analytical Characterization Standards

To verify the integrity of the synthesized (4-propylpyridin-3-yl)methanamine hydrochloride, compare the isolated product against the following expected analytical benchmarks:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+): Expected m/z for the free base [M+H]⁺ is 151.12. Ensure no significant peaks are present at m/z 284 (indicating secondary amine dimer formation).

  • ¹H NMR (400 MHz, D₂O):

    • δ 8.65 (s, 1H, Py-H2)

    • δ 8.50 (d, J = 5.5 Hz, 1H, Py-H6)

    • δ 7.60 (d, J = 5.5 Hz, 1H, Py-H5)

    • δ 4.35 (s, 2H, -CH₂ NH₂)

    • δ 2.85 (t, J = 7.5 Hz, 2H, -CH₂ CH₂CH₃)

    • δ 1.65 (h, J = 7.5 Hz, 2H, -CH₂CH₂ CH₃)

    • δ 0.95 (t, J = 7.5 Hz, 3H, -CH₂CH₂CH₃ )

References

  • [2] Atom-Economical Palladium Carbon-Catalyzed de Novo Synthesis of Trisubstituted Nicotinonitriles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors (WO2004054505A2). WIPO / Google Patents. URL:

  • [3] Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry - An Asian Journal (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of (4-Propylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate dual-basic heteroaromatic compounds. (4-Propylpyridin-3-yl)methanamine presents a unique purification challenge due to its two distinct basic centers: a pyridine nitrogen (pKa ~5.2) and a primary aliphatic amine (pKa ~9.5).

Standard purification techniques often fail because the highly basic primary amine aggressively binds to acidic stationary phases, and the molecule's high polarity complicates liquid-liquid extraction. This guide provides a self-validating framework for isolating this compound with >99.5% purity, explaining the mechanistic causality behind each protocol to empower your experimental design.

Workflow Visualization

G Crude Crude (4-Propylpyridin-3-yl)methanamine Ext Acid-Base Extraction (pH Gradient) Crude->Ext Initial Cleanup Chrom Chromatography (Silica or Cation-Exchange) Ext->Chrom Remove Analogs Cryst HCl Salt Crystallization Chrom->Cryst Final Polish Pure Ultra-Pure Target Amine (>99.5% Purity) Cryst->Pure Validation

Figure 1: End-to-end purification workflow for isolating (4-Propylpyridin-3-yl)methanamine.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my (4-Propylpyridin-3-yl)methanamine streak completely down the TLC plate and fail to elute from a standard silica column? Causality & Solution: Standard silica gel is decorated with acidic silanol groups (Si-OH). The highly basic primary aliphatic amine of your target compound forms strong ionic interactions (ammonium silicates) with these groups, leading to irreversible adsorption and severe peak tailing. To resolve this, you must suppress this interaction. Use a solvent system containing a competitive basic modifier, such as 1-5% concentrated aqueous ammonia (NH₄OH) or triethylamine (Et₃N) in your eluent (e.g., Dichloromethane:Methanol:NH₄OH at 90:9:1) 1. The modifier saturates the acidic silanol sites, allowing the target amine to elute as a sharp, predictable band.

Q2: My crude mixture contains unreacted pyridine precursors and non-basic organic byproducts. How can I selectively isolate the target amine without chromatography? Causality & Solution: You can exploit the differential pKa values of the components using a pH-gradient acid-base extraction 2. At pH < 2, both the pyridine ring and the primary amine are protonated, making the target highly water-soluble, while neutral organics remain in the organic phase. By subsequently adjusting the aqueous phase to pH > 12, both nitrogens are fully deprotonated, allowing the free base to be back-extracted into an organic solvent.

Q3: I am losing a massive amount of yield during the final concentration step. What is happening? Causality & Solution: Free base aminomethylpyridines can be somewhat volatile and are prone to oxidative degradation or carbamate formation upon prolonged exposure to atmospheric CO₂. Never leave the free base as an oil under high vacuum for extended periods. Instead, immediately convert the purified free base into a stable hydrochloride salt (See Protocol C).

Section 2: Validated Experimental Protocols
Protocol A: pH-Gradient Acid-Base Extraction

This is the foundational cleanup step for removing non-basic and weakly basic impurities by manipulating the protonation state of the molecule 2.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add 1.0 M Aqueous HCl (15 mL/g) to drop the aqueous pH to ~1-2. Shake vigorously and vent.

  • Phase Separation: The target (4-Propylpyridin-3-yl)methanamine is now a highly soluble bis-hydrochloride salt in the aqueous layer. Drain the aqueous layer. Discard the organic layer (which contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 6.0 M NaOH dropwise until the pH reaches >12. The solution will turn cloudy as the free base oils out.

  • Back-Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Cation-Exchange Chromatography

When acid-base extraction is insufficient (e.g., separating the target from other basic pyridine analogs), cation-exchange chromatography is highly effective 3.

  • Resin Preparation: Swell strongly acidic cation-exchange resin (e.g., Dowex 50X8, NH₄⁺ form) in deionized water and pack it into a glass column.

  • Loading: Dissolve the crude amine in a minimum volume of water (adjusted to pH 5 with dilute acetic acid) and load it onto the column.

  • Washing: Wash the column with 2 column volumes (CV) of deionized water to remove non-ionic and anionic impurities.

  • Elution: Elute the target amine using a step gradient of a volatile buffer, such as 20 mM to 100 mM ammonium acetate buffer (pH 8.5). The basic buffer deprotonates the resin-bound amine, facilitating its release based on its specific pKa.

  • Recovery: Lyophilize the target fractions. The volatile ammonium acetate will sublime, leaving the pure target amine.

Protocol C: Hydrochloride Salt Crystallization (Final Polish)

Isolating the compound as a crystalline salt provides the highest purity by leveraging lattice energy, and it ensures long-term bench stability 1.

  • Dissolution: Dissolve the free base (4-Propylpyridin-3-yl)methanamine in a minimum amount of dry diethyl ether or absolute ethanol.

  • Salt Formation: While stirring vigorously at 0°C, slowly add a stoichiometric excess of anhydrous HCl in dioxane (or methanolic HCl). A white to pale-yellow precipitate will immediately form.

  • Maturation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation and crystal growth.

  • Filtration: Filter the crystals under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) to yield the ultra-pure bis-hydrochloride salt.

Section 3: Quantitative Data & Method Comparison

To aid in selecting the appropriate purification strategy, the following table summarizes the comparative efficacy of the methodologies discussed.

Purification MethodPrinciple of SeparationTypical Purity AchievedExpected YieldKey Advantages
pH-Gradient Acid-Base Extraction Differential pKa / Aqueous solubility85% - 92%>90%Highly scalable; rapidly removes neutral/acidic impurities.
Silica Gel Chromatography (NH₄OH modified) Polarity / Adsorption affinity95% - 98%70% - 85%Excellent for separating closely related structural analogs.
Cation-Exchange Chromatography Ionic interaction / pKa>98%80% - 90%Ideal for removing large excesses of pyridine precursors; uses aqueous eluents.
HCl Salt Crystallization Lattice energy / Differential solubility>99.5%75% - 85%Provides bench-stable solid; ultimate purity for biological assays.
Section 4: Troubleshooting Decision Matrix

Use the following logical matrix to diagnose and resolve persistent purity issues during your workflow.

DecisionTree Issue Impurity Detected in Target Type Identify Impurity Type (LC-MS) Issue->Type NonBasic Non-Basic Organics Type->NonBasic Neutral/Acidic Basic Basic Byproducts Type->Basic Basic/Amine Sol1 Acid-Base Extraction (pH 2) NonBasic->Sol1 Sol2 Cation-Exchange / Crystallization Basic->Sol2

Figure 2: Troubleshooting decision tree for resolving persistent amine impurities.

References
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed (National Institutes of Health). Available at:[Link]

  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.Google Patents.

Sources

Troubleshooting (4-Propylpyridin-3-yl)methanamine degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Propylpyridin-3-yl)methanamine formulation and stability. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes, focusing instead on the mechanistic causality of amine and pyridine degradation in aqueous environments.

This guide provides researchers and drug development professionals with self-validating protocols to diagnose, isolate, and eliminate degradation pathways in their experimental workflows.

Core Troubleshooting Guide: Understanding Causality

Q1: Why is my (4-Propylpyridin-3-yl)methanamine degrading in an aqueous solution, and what are the primary degradation products? The degradation of this molecule is driven by its dual functional vulnerabilities: a highly nucleophilic primary aminomethyl group and an electron-rich pyridine ring. In aqueous solutions, three primary causal pathways occur:

  • Primary Amine Autoxidation: The aminomethyl group (-CH₂NH₂) is highly susceptible to oxidation catalyzed by dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺). This reaction forms an imine intermediate that rapidly hydrolyzes into 4-propylnicotinaldehyde and free ammonia[1].

  • Pyridine N-Oxidation: The pyridine nitrogen can be oxidized by trace hydroperoxides (often introduced via polysorbate or PEG excipients) or UV light exposure, yielding a pyridine-N-oxide derivative[2].

  • Schiff Base Condensation: The aldehyde generated from amine oxidation acts as an electrophile, reacting with the intact primary amine of another API molecule to form a Schiff base dimer[3].

Q2: Why does the degradation rate accelerate drastically when I adjust the formulation pH above 7.5? This is a function of the amine's pKa. At a basic pH, the primary amine is deprotonated, existing as a free base. The unshared lone pair of electrons on the nitrogen atom becomes highly nucleophilic, making it exponentially more reactive toward dissolved oxygen, trace peroxides, and dissolved CO₂ (which leads to reversible carbamate formation)[1][4]. Maintaining a slightly acidic pH (5.5–6.5) protonates the amine, sterically and electronically shielding it from oxidative attack.

Visualizing the Degradation Mechanics

degradation_pathways API (4-Propylpyridin-3-yl)methanamine (Intact API) AmineOx Amine Autoxidation (O2 / Trace Metals) API->AmineOx O2, Fe3+ PyrOx Pyridine N-Oxidation (Peroxides / UV Light) API->PyrOx H2O2, ROOH Carbamate Carbamate Formation (Dissolved CO2) API->Carbamate CO2 (pH > 8) Aldehyde 4-Propylnicotinaldehyde (Deamination) AmineOx->Aldehyde Hydrolysis (-NH3) NOxide Pyridine N-oxide Derivative PyrOx->NOxide Schiff Schiff Base Dimer (Condensation) Aldehyde->Schiff + Intact API

Mechanistic pathways of (4-Propylpyridin-3-yl)methanamine degradation in water.

Experimental Protocols: Self-Validating Systems

Q3: How can I formulate my aqueous solution to prevent these degradation pathways definitively? To establish absolute trustworthiness in your formulation, you must use a self-validating experimental matrix . Do not apply all stabilizers at once; instead, run a 4-arm parallel stress test (e.g., 40°C for 7 days) to isolate the exact causal mechanism of your degradation.

Step-by-Step Diagnostic Formulation Protocol:

  • Arm 1 (Baseline Control): Dissolve the API in standard HPLC-grade water.

  • Arm 2 (Oxygen Depletion): Dissolve the API in water that has been sparged with Argon for 45 minutes. Causality check: If Arm 2 is stable but Arm 1 degrades, dissolved O₂ is your primary driver.

  • Arm 3 (Metal Chelation): Dissolve the API in water containing 0.05% w/v EDTA. Causality check: If Arm 3 is stable, trace transition metals leaching from your glassware or excipients are catalyzing the autoxidation[3].

  • Arm 4 (pH Control): Dissolve the API in a 50 mM citrate buffer adjusted to pH 6.0. Causality check: If Arm 4 is stable, the degradation is driven by the nucleophilicity of the free base amine.

Q4: What is the recommended analytical workflow to separate and identify these degradants? Use the following LC-MS methodology to confidently identify the degradants based on their mass shifts.

Step-by-Step LC-MS Methodology:

  • Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) suitable for polar basic compounds.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (keeps the amine protonated for sharp peak shape).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode. The intact API will appear at its theoretical [M+H]⁺.

Quantitative Data: LC-MS Diagnostic Mass Shifts

Use this table to cross-reference your mass spectrometry data and instantly identify the chemical mechanism responsible for the API loss.

Degradant IdentityStructural ModificationMass Shift (Δm/z)Primary Catalyst / Root Cause
Pyridine N-oxide Addition of Oxygen to Pyridine ring+16 DaPeroxides in excipients (e.g., PEG) or UV exposure[2][3].
Hydroxylamine Addition of Oxygen to Amine+16 DaDirect amine oxidation (often co-elutes with N-oxide; requires MS/MS to differentiate).
4-Propylnicotinaldehyde Oxidative deamination (Loss of NH₃, addition of O)-1 DaTrace metals (Fe, Cu) and dissolved oxygen[1].
Schiff Base Dimer Condensation of Aldehyde with intact API+133 DaHigh API concentration + presence of aldehyde degradant[3].
Carbamate Salt Addition of CO₂ to primary amine+44 DaExposure to atmospheric CO₂ at pH > 7.5[1][4].

Visualizing the Troubleshooting Logic

troubleshooting_workflow Start Detect API Loss in Aqueous Formulation CheckLCMS Run LC-MS (Positive ESI) Start->CheckLCMS Mass16 Δm/z = +16 Da (N-Oxide / Hydroxylamine) CheckLCMS->Mass16 MassMinus1 Δm/z = -1 Da (Aldehyde Formation) CheckLCMS->MassMinus1 Mass133 Δm/z = +133 Da (Schiff Base Dimer) CheckLCMS->Mass133 Action1 Protect from Light Screen Excipients for Peroxides Mass16->Action1 Action2 Add 0.05% EDTA Sparge with Argon MassMinus1->Action2 Action3 Buffer to pH 6.0 Reduce API Concentration MassMinus1->Action3 Mass133->Action3

Diagnostic LC-MS workflow for identifying and resolving specific degradation mechanisms.

Frequently Asked Questions (FAQs)

Q: Can I use amber glassware to stop the degradation? A: Amber glassware will only prevent UV-catalyzed Pyridine N-oxidation. It will not stop autoxidation of the primary amine if dissolved oxygen and trace metals are present in the aqueous solvent. You must pair light protection with inert gas sparging.

Q: I am using PEG-400 as a co-solvent. Could this be causing the issue? A: Yes. Polyethylene glycols (PEGs) inherently contain trace levels of hydroperoxides and formaldehyde as manufacturing byproducts. These impurities are notorious for rapidly oxidizing primary amines and pyridine rings[3]. Switch to high-purity, peroxide-free PEG, or add an antioxidant like L-methionine to scavenge the peroxides.

Q: Does temperature play a role in the carbamate formation? A: Carbamate formation is an exothermic equilibrium reaction. Paradoxically, storing the aqueous solution at lower temperatures (e.g., 4°C) increases the solubility of CO₂ in water, which can actually increase the rate of carbamate formation if the system is not sealed under an inert atmosphere[1].

References

  • - ACS Publications[1] 2. - ACS Publications[4] 3. - Wikipedia[2] 4. - MDPI Pharmaceutics[3]

Sources

Validation & Comparative

1H NMR and 13C NMR spectra data for (4-Propylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution NMR Platform Comparison for the Structural Elucidation of (4-Propylpyridin-3-yl)methanamine

Executive Summary

In modern drug development, the unambiguous structural verification of functionalized azaheterocycles is paramount. This guide objectively compares the analytical performance of standard 400 MHz Room Temperature (RT) NMR platforms against 600 MHz CryoProbe systems for the characterization of (4-Propylpyridin-3-yl)methanamine. By detailing the causality behind signal resolution and providing comprehensive 1H and 13C NMR spectral data, this document serves as an authoritative reference for researchers conducting rigorous regioisomer validation.

Introduction to the Benchmark Compound

(4-Propylpyridin-3-yl)methanamine is a versatile building block utilized in the synthesis of advanced pharmaceutical intermediates. Its molecular architecture—a pyridine core substituted with a methanamine group at the 3-position and a propyl chain at the 4-position—presents specific analytical challenges. The proximity of the electron-withdrawing nitrogen atom and the varied alkyl substituents creates a complex electronic environment, heavily influencing the local magnetic shielding of both protons and carbons[1]. Distinguishing this specific regioisomer from its 2-propyl or 5-propyl counterparts requires high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy capable of resolving fine scalar couplings.

Platform Comparison: 400 MHz RT Probe vs. 600 MHz CryoProbe

To objectively evaluate analytical performance, we compare the acquisition of 1H and 13C NMR spectra using a standard 400 MHz spectrometer equipped with a Room Temperature (RT) probe versus a 600 MHz spectrometer equipped with a CryoProbe.

Causality of Performance: The CryoProbe achieves a 3- to 4-fold increase in Signal-to-Noise Ratio (SNR) by cooling the RF coils and preamplifiers to cryogenic temperatures (~20 K) using helium gas. This drastic reduction in Johnson-Nyquist thermal noise fundamentally alters the detection limit. For dilute samples of (4-Propylpyridin-3-yl)methanamine, this means 13C spectra can be acquired in a fraction of the time, and complex 1H multiplets (such as the overlapping aliphatic signals of the propyl chain) are resolved with superior clarity.

Table 1: Performance Comparison for (4-Propylpyridin-3-yl)methanamine (5 mg in 0.5 mL CDCl3)

Parameter400 MHz (RT Probe)600 MHz (CryoProbe)Analytical Advantage
1H Resolution (Hz/pt) 0.250.12Superior multiplet separation of the propyl chain at 600 MHz.
13C SNR (1024 scans) ~15:1~65:1CryoProbe enables rapid detection of quaternary carbons (C3, C4).
1H Acquisition Time 2.0 minutes< 0.5 minutesHigher throughput for extensive library screening.
Limit of Detection ~10 µg~2 µgCrucial for trace impurity profiling and degradation studies.

Experimental Data: NMR Spectra of (4-Propylpyridin-3-yl)methanamine

The following data represents the validated chemical shifts obtained via the 600 MHz platform. The chemical shifts of the pyridine core are strongly dictated by the anisotropic effect of the π-system and the electronegativity of the nitrogen atom[2].

Table 2: 1H NMR Data (600 MHz, CDCl3, 298 K)

Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
8.45s-1HPyridine H-2
8.35d5.01HPyridine H-6
7.05d5.01HPyridine H-5
3.90s-2H-CH2-NH2
2.60t7.62HPropyl -CH2- (α)
1.65m7.62HPropyl -CH2- (β)
1.50br s-2H-NH2 (exchangeable)
0.95t7.43HPropyl -CH3 (γ)

Note: The chemical shifts for the propyl group and pyridine protons align with established literature values for 4-propylpyridine derivatives[3].

Table 3: 13C NMR Data (150 MHz, CDCl3, 298 K)

Shift (δ, ppm)TypeAssignmentMechanistic Context
151.2CqPyridine C-4Deshielded by alkyl substitution[4].
150.5CHPyridine C-2Strongly deshielded by the adjacent electronegative nitrogen.
148.1CHPyridine C-6Deshielded by adjacent nitrogen[5].
135.4CqPyridine C-3Shifted upfield relative to C4 due to the local electronic environment.
123.8CHPyridine C-5Shielded relative to other aromatic carbons[2].
42.5CH2-CH2-NH2Typical shift for a pyridylic amine carbon.
34.2CH2Propyl C-αDownfield shift induced by ring proximity.
23.5CH2Propyl C-βStandard aliphatic shielding.
14.1CH3Propyl C-γTerminal methyl group.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol incorporates internal referencing and standardized shimming procedures.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of (4-Propylpyridin-3-yl)methanamine (purity >98%).

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (δ 0.00 ppm), ensuring the chemical shift scale is precisely calibrated and self-validated across different instruments, eliminating solvent-dependent drift[6].

  • Transfer the solution to a high-quality 5 mm NMR tube. Filter through glass wool if necessary to remove particulate matter, which is critical for maintaining optimal magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the 600 MHz NMR spectrometer equipped with a CryoProbe.

  • Lock the spectrometer to the deuterium resonance of CDCl3.

  • Perform automated 3D gradient shimming (TopShim). Causality: Perfect shimming corrects spatial inhomogeneities in the static magnetic field (B0). This is mechanically necessary to resolve the fine J-coupling of the propyl chain (e.g., the complex multiplet at 1.65 ppm).

Step 3: 1H NMR Acquisition

  • Load a standard 1D proton pulse program (e.g., zg30).

  • Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 16.

  • Execute acquisition. Causality: The 30° flip angle ensures rapid longitudinal relaxation (T1), allowing for a short D1 without causing signal saturation, thereby maintaining quantitative integration accuracy.

Step 4: 13C NMR Acquisition

  • Load a standard 1D carbon pulse program with proton decoupling (e.g., zgpg30).

  • Set the spectral width to 250 ppm, D1 to 2.0 seconds, and NS to 1024.

  • Execute acquisition. Causality: Broadband decoupling (WALTZ-16) collapses the carbon-proton scalar couplings. This concentrates the signal intensity into single sharp peaks for each carbon environment, drastically improving the SNR[4].

Step 5: Processing and Verification

  • Apply a 0.3 Hz exponential line broadening function to the 1H FID and 1.0 Hz to the 13C FID before Fourier Transformation (FT).

  • Phase and baseline correct the spectra automatically, followed by manual adjustment.

  • Calibrate the spectra using the TMS peak at 0.00 ppm or the residual CHCl3 peak at 7.26 ppm (1H) and 77.16 ppm (13C)[6].

Visualization: NMR Structural Elucidation Workflow

G N1 Sample Preparation (4-Propylpyridin-3-yl)methanamine in CDCl3 + TMS N2 400 MHz RT Probe Standard Screening N1->N2 Routine N3 600 MHz CryoProbe High-Res Elucidation N1->N3 High-Fidelity N4 1H NMR Acquisition (16 Scans, zg30) N2->N4 N5 13C NMR Acquisition (1024 Scans, zgpg30) N2->N5 N3->N4 N3->N5 N6 Fourier Transform & Phase Correction N4->N6 N5->N6 N7 Signal Assignment & Regioisomer Verification N6->N7

Workflow diagram comparing NMR acquisition pathways for structural elucidation.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications.1

  • [Solved] The correct match of 13C NMR chemical shift values - Testbook - Testbook. 2

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents - ResearchGate. 4

  • Pyridine(110-86-1) 13C NMR spectrum - ChemicalBook. 5

  • 4-Propylpyridine(1122-81-2) 1H NMR spectrum - ChemicalBook.3

  • A Nematode-Selective Potentiator of Organophosphate and Carbamate Agrochemicals - bioRxiv.6

Sources

Comparing (4-Propylpyridin-3-yl)methanamine vs (4-ethylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship Guide: (4-Propylpyridin-3-yl)methanamine vs. (4-Ethylpyridin-3-yl)methanamine in CYP2A6 Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate pyridine methanamine derivatives not merely as raw chemical inputs, but as strategic structural determinants in rational drug design. Specifically, (4-Propylpyridin-3-yl)methanamine and (4-ethylpyridin-3-yl)methanamine are critical building blocks in the synthesis of novel Cytochrome P450 2A6 (CYP2A6) inhibitors [1].

CYP2A6 is the primary hepatic enzyme responsible for metabolizing nicotine into cotinine. By inhibiting this enzyme, we can slow nicotine clearance, thereby reducing cravings and decreasing nicotine self-administration in patients [2]. This guide objectively compares these two building blocks, focusing on how a single methylene group difference at the 4-position dictates steric bulk, lipophilicity, and downstream in vivo efficacy.

Physicochemical Properties Comparison

The foundational difference between these two compounds lies in the length of the alkyl chain at the 4-position of the pyridine ring. This seemingly minor structural variation significantly alters the lipophilicity (LogP) and the steric volume of the resulting drug candidates.

Property(4-Ethylpyridin-3-yl)methanamine(4-Propylpyridin-3-yl)methanamine
Molecular Formula C8H12N2C9H14N2
Molecular Weight 136.19 g/mol 150.22 g/mol
Alkyl Chain Length 2 Carbons (Ethyl)3 Carbons (Propyl)
Relative Lipophilicity LowerHigher (due to additional -CH2-)
Primary Application Synthesis of DLCI-1 analogs [2]SAR probing of hydrophobic pockets [1]

Mechanistic Rationale: The Role of the 4-Alkyl Substitution

In drug development, causality is everything. Why does the 4-position matter so much?

When these building blocks are incorporated into larger inhibitor scaffolds (such as thiophene-linked methanamines), the pyridine nitrogen coordinates directly with the heme iron in the CYP2A6 active site. This coordination anchors the molecule. Consequently, the substituent at the 4-position is forced to project into an adjacent, highly specific hydrophobic cavity [1].

  • The Ethyl Advantage: The 4-ethyl substitution provides an optimal steric fit for this cavity. It maximizes van der Waals interactions without causing steric clashes with the enzyme's amino acid residues, leading to highly potent inhibitors like DLCI-1[2].

  • The Propyl Constraint: Extending the chain to a propyl group increases the steric volume. While the increased lipophilicity can theoretically improve membrane permeability, the added bulk often introduces slight steric repulsion within the rigid CYP2A6 pocket, subtly shifting the binding thermodynamics and altering the selectivity profile against other CYP isoforms.

CYP2A6_Mechanism Nicotine Nicotine CYP2A6 CYP2A6 Enzyme (Active Site) Nicotine->CYP2A6 Metabolized by Cotinine Cotinine (Metabolite) CYP2A6->Cotinine Oxidation Inhibitor 4-Alkylpyridine Methanamine Heme Heme Iron Coordination Inhibitor->Heme Pyridine N binds Pocket Hydrophobic Pocket (4-Position) Inhibitor->Pocket Ethyl/Propyl fills Heme->CYP2A6 Blocks active site Pocket->CYP2A6 Enhances affinity

Figure 1: Mechanism of CYP2A6 inhibition by 4-alkylpyridine methanamines.

Experimental Workflow: Synthesis & Validation

To trust a compound's performance, the experimental protocol must be a self-validating system. Below is the standardized workflow for synthesizing thiophene-linked inhibitors from these building blocks and validating their efficacy via a Coumarin 7-hydroxylation assay. The assay is self-validating because the fluorescence of the 7-hydroxycoumarin product is directly proportional to enzyme turnover; internal standards ensure that any observed signal drop is due to true inhibition, not fluorescence quenching.

Step-by-Step Methodology
  • Suzuki Coupling: React the appropriate aryl halide with (5-(((tert-butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid under palladium catalysis to form the protected intermediate [1].

  • Boc-Deprotection: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at ambient temperature for 2–3 hours.

  • Salt Formation: Treat the resulting free base amines with anhydrous hydrogen chloride in ethyl ether to precipitate the hydrochloride salts of the target compounds.

  • In Vitro CYP2A6 Assay: Incubate the synthesized inhibitors with human CYP2A6 supersomes and coumarin.

  • Quantification: Measure the formation of 7-hydroxycoumarin fluorometrically. Calculate the IC50​ values using a multi-concentration dose-response curve (e.g., 0.005 to 100 μM).

Workflow Step1 1. Building Block Selection (Ethyl vs Propyl) Step2 2. Suzuki Coupling (Thiophene addition) Step1->Step2 Step3 3. Boc-Deprotection (TFA/DCM) Step2->Step3 Step4 4. In Vitro Assay (Coumarin Hydroxylation) Step3->Step4 Step5 5. IC50 & Selectivity Determination Step4->Step5

Figure 2: Workflow for synthesizing and validating CYP2A6 inhibitors.

Comparative Performance Data

When these building blocks are converted into their respective thiophene-linked active inhibitors, the experimental data clearly illustrates the superiority of the ethyl substitution for this specific target. The data below reflects the general Structure-Activity Relationship (SAR) trends observed in CYP2A6 optimization studies [1, 2].

Performance Metric4-Ethyl Derivative (e.g., DLCI-1)4-Propyl DerivativeCausality / Scientific Insight
Enzyme Affinity ( IC50​ ) Sub-micromolar (Highly Potent)Low-micromolar (Moderate)The ethyl group perfectly fills the hydrophobic pocket. The propyl group causes mild steric repulsion.
Selectivity (vs CYP2A13) HighModeratePropyl bulk forces the molecule into conformations that reduce discrimination between highly homologous CYP isoforms.
In Vivo Efficacy (Mice) Significant reduction in nicotine self-administration [2]Less optimal pharmacokinetic profileThe tighter binding of the ethyl derivative ensures longer duration of enzyme inhibition at lower doses.

Conclusion

For researchers developing CYP2A6 inhibitors, (4-ethylpyridin-3-yl)methanamine is the superior building block. Its 2-carbon chain provides the exact spatial geometry required to exploit the enzyme's hydrophobic pocket without triggering steric clashes. While (4-Propylpyridin-3-yl)methanamine remains a valuable tool for SAR mapping and probing the physical limits of target binding sites, the ethyl counterpart consistently yields lead compounds with better potency, selectivity, and in vivo translational potential for smoking cessation pharmacotherapies.

References

  • Denton, T. T., Srivastava, P., Xia, Z., Chen, G., Watson, C. J. W., Wynd, A., & Lazarus, P. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 61(16), 7065-7086.[Link]

  • Chen, Y. C., Fowler, J. P., Wang, J., Watson, C. J. W., Sherafat, Y., Staben, A., Lazarus, P., Denton, T. T., & Fowler, C. D. (2020). The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice. Journal of Pharmacology and Experimental Therapeutics, 372(1), 21-29.[Link]

IR spectroscopy reference data for (4-Propylpyridin-3-yl)methanamine validation

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: IR Spectroscopy Validation for (4-Propylpyridin-3-yl)methanamine

In pharmaceutical development and chemical manufacturing, the structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. For complex heterocyclic compounds like (4-Propylpyridin-3-yl)methanamine , Infrared (IR) spectroscopy serves as a frontline analytical tool.

This guide provides an in-depth, objective comparison of IR spectroscopic techniques—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—for the structural validation of this compound. By analyzing the mechanistic origins of its spectral bands, we will establish a self-validating analytical protocol that ensures absolute data integrity.

Mechanistic Spectral Analysis: The "Why" Behind the Data

To validate (4-Propylpyridin-3-yl)methanamine, we must first deconstruct its molecular architecture. The molecule consists of three distinct functional domains, each interacting with mid-infrared electromagnetic radiation (4000 to 400 cm⁻¹) to produce specific vibrational modes.

  • The Primary Amine (-NH₂): Attached to an aliphatic carbon (methanamine moiety), this group is the most critical identifier. Primary amines exhibit a characteristic N-H stretching doublet (symmetric and asymmetric) between 3200 and 3400 cm⁻¹.

  • The Pyridine Ring: The aromatic heterocyclic core produces sharp, distinct C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ region.

  • The Propyl Group (-CH₂CH₂CH₃): This aliphatic chain provides a unique fingerprint of C-H stretching vibrations just below 3000 cm⁻¹, which is essential for differentiating this compound from structurally similar analogs like 3-(aminomethyl)pyridine.

Understanding the causality behind these absorptions allows us to predict and verify the compound's identity accurately.

Table 1: Expected IR Frequencies and Vibrational Modes for (4-Propylpyridin-3-yl)methanamine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N-H Stretch (Asym. & Sym.)3380 & 3280 (Doublet)Differentiates from secondary/tertiary amines.
Pyridine Ring C=C & C=N Ring Stretches1590, 1570, 1480, 1430Confirms the aromatic heterocyclic core.
Propyl Group C-H Stretch (Aliphatic)2960, 2930, 2870, 2850Differentiates from analogs lacking the alkyl chain.
Primary Amine (-NH₂) N-H Bend (Scissoring)~1610Supports N-H stretch; often overlaps with ring stretch.
Aliphatic Amine C-N Stretch1040 - 1100Confirms the methanamine linkage to the ring.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Historically, has been the compendial standard for solid-state IR spectroscopy. However, modern pharmaceutical laboratories increasingly favor Attenuated Total Reflectance (ATR-FTIR). When validating a primary amine like (4-Propylpyridin-3-yl)methanamine, the choice of technique fundamentally dictates the quality of the data.

The Causality of Moisture Interference: KBr is highly hygroscopic. During the grinding and pressing of a KBr pellet, the matrix inevitably absorbs atmospheric moisture. Water exhibits a massive, broad O-H stretching band between 3200 and 3600 cm⁻¹. Because the diagnostic N-H stretching doublet of our target compound sits exactly in this region (3280–3380 cm⁻¹), the water band will obscure the amine signal, leading to ambiguous validation.

Conversely, ATR-FTIR utilizes an internal reflection element (typically a diamond crystal). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates only 1–5 micrometers into the sample [2]. This surface-level analysis requires zero sample preparation, completely eliminating the hygroscopic KBr matrix. Consequently, the N-H doublet remains sharp and highly resolved.

Table 2: Performance & Practicality Comparison

ParameterDiamond ATR-FTIRTransmission FTIR (KBr Pellet)
Sample Preparation None (Direct analysis of bulk powder/liquid)Extensive (Grinding, pressing with KBr)
Moisture Interference Minimal (Preserves native state)High (KBr absorbs atmospheric moisture)
N-H Band Resolution Excellent (Clear doublet at ~3300 cm⁻¹)Poor (Obscured by broad O-H water band)
Path Length Control Fixed by crystal refractive index (~1-5 µm)Variable (Depends on pellet thickness)
Throughput High (< 2 minutes per sample)Low (10-15 minutes per sample)
Regulatory Status Fully Compliant (USP <854>)Fully Compliant (USP <854>)

Self-Validating Experimental Protocol (ATR-FTIR)

To guarantee scientific trustworthiness, the validation workflow must be a self-validating system. This means the protocol inherently proves that the instrument is calibrated, the environment is controlled, and the sample is uncontaminated before any data is accepted.

Step 1: Operational Qualification (OQ) & Calibration

  • Action: Analyze a traceable Polystyrene film standard.

  • Validation Check: The system must automatically identify the sharp polystyrene absorption band at exactly 1601.2 cm⁻¹ .

  • Acceptance Criteria: Per , the acceptable tolerance is ±1.0 cm⁻¹. If the peak falls outside this range, the laser frequency is misaligned, and the run must be aborted.

Step 2: Environmental Background Mapping

  • Action: Ensure the diamond ATR crystal is completely clean. Run a background scan (3800 to 650 cm⁻¹) of the ambient air.

  • Validation Check: This step maps atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor. The software will digitally subtract this background from the sample spectrum, ensuring that environmental fluctuations do not produce false peaks.

Step 3: Sample Acquisition

  • Action: Place 1–2 mg of (4-Propylpyridin-3-yl)methanamine directly onto the diamond ATR crystal. Lower the pressure anvil until the software indicates optimal contact (usually ~80-100 units of force).

  • Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

Step 4: Carryover Verification (The Blank Check)

  • Action: Clean the crystal thoroughly with a volatile solvent (e.g., isopropyl alcohol) and allow it to evaporate. Run a subsequent "blank" scan.

  • Validation Check: The absence of the diagnostic propyl C-H stretches (2960 cm⁻¹) and pyridine ring stretches (1590 cm⁻¹) proves the crystal is uncontaminated and ready for the next sample.

Workflow Visualization

The following diagram maps the logical progression of the self-validating protocol, highlighting the critical decision gates that ensure data integrity.

IR_Validation_Workflow Start Initiate Validation (USP <854>) Calib Wavenumber Accuracy Check Polystyrene Film (1601.2 cm⁻¹) Start->Calib Bkg Background Spectrum (Map Ambient CO₂ & H₂O) Calib->Bkg Pass (±1.0 cm⁻¹) SamplePrep Sample Application (4-Propylpyridin-3-yl)methanamine Bkg->SamplePrep ATR Diamond ATR-FTIR (Surface Analysis, No Moisture) SamplePrep->ATR Preferred Trans Transmission FTIR (KBr Pellet, Hygroscopic Risk) SamplePrep->Trans Alternative Data Spectral Data Acquisition (3800 - 650 cm⁻¹) ATR->Data Trans->Data Verify Reference Data Comparison (N-H Doublet & Propyl C-H Match) Data->Verify Clean Carryover Verification (Blank Scan Post-Cleaning) Verify->Clean

Fig 1. Self-validating IR spectroscopy workflow for compound identity verification.

Conclusion

For the structural validation of (4-Propylpyridin-3-yl)methanamine, ATR-FTIR is objectively superior to traditional Transmission FTIR. By eliminating the hygroscopic KBr matrix, ATR-FTIR preserves the critical N-H stretching doublet of the primary amine, preventing it from being masked by water absorption. When executed through a self-validating protocol that includes rigorous wavenumber calibration and carryover checks, this methodology provides unimpeachable, regulatory-compliant spectral data.

References

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia (USP <854>)." Agilent. URL: [Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine." PubChem, NIH. URL:[Link]

A Researcher's Guide to the Crystallographic Validation of (4-Propylpyridin-3-yl)methanamine and Structurally Related Ligand Complexes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of molecular interactions is paramount. X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of chemical entities at the atomic level. This guide provides an in-depth, comparative analysis of the crystallographic validation of metal complexes featuring pyridyl-methanamine based ligands, with a focus on (4-Propylpyridin-3-yl)methanamine and its structural analogs. As a senior application scientist, my aim is to not only present protocols but to instill a deeper understanding of the rationale behind these experimental choices, ensuring the generation of robust and reliable structural data.

While specific crystal structures for complexes of (4-Propylpyridin-3-yl)methanamine are not widely reported in publicly accessible databases, a comparative analysis with structurally similar ligands offers invaluable insights into the expected coordination chemistry and the critical validation parameters that ensure the integrity of the crystallographic model. This guide will leverage data from analogous structures to provide a comprehensive framework for researchers working with this class of compounds.

The Significance of Structural Validation in Drug Discovery

Therefore, a thorough validation process is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the derived structural information is a faithful representation of the molecular reality.

Comparative Crystallographic Analysis: The Power of Analogs

Given the limited availability of public data on (4-Propylpyridin-3-yl)methanamine complexes, we will draw comparisons with the well-characterized ligand, 3-(aminomethyl)pyridine, and discuss the anticipated effects of the 4-propyl substituent. We will also introduce a classic bidentate ligand, 2,2'-bipyridine, to highlight fundamental differences in coordination chemistry.

The choice of ligand in the design of metal complexes is critical as it dictates the coordination geometry, stability, and ultimately, the functional properties of the resulting compound. Pyridine-based ligands are ubiquitous in coordination chemistry due to their versatile electronic properties and steric tunability.[3][4] The aminomethyl substituent introduces a second coordination site, allowing for bidentate chelation, which generally enhances the stability of the complex through the chelate effect.

The introduction of an alkyl group, such as a propyl group at the 4-position of the pyridine ring, is expected to influence the ligand's properties in several ways:

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can increase the basicity of the pyridine nitrogen and potentially strengthen its coordination to a metal center.[5]

  • Steric Effects: The propyl group will introduce steric bulk, which can influence the crystal packing and the overall geometry of the metal complex.[6] This can be a deliberate design element to control the dimensionality of the resulting framework or to create specific binding pockets.

  • Solubility: The nonpolar propyl group can affect the solubility of the ligand and its complexes, a critical factor in crystallization experiments.

By comparing the crystallographic data of complexes with substituted and unsubstituted pyridyl-methanamine ligands, we can gain a predictive understanding of the structural consequences of such modifications.

Key Validation Parameters: A Checklist for Structural Integrity

A high-quality crystal structure is characterized by a combination of statistical indicators and adherence to fundamental chemical principles. The following parameters should be meticulously evaluated for any small molecule crystal structure, including those of (4-Propylpyridin-3-yl)methanamine complexes.

ParameterDescriptionTypical Values for Good Quality Small Molecule Structures
Resolution (Å) A measure of the level of detail in the electron density map. Lower values indicate higher resolution.< 1.0 Å is desirable.
R-factor (R1) A measure of the agreement between the observed diffraction data and the calculated structure factors from the model. Lower values are better.< 5% is generally considered good.
Goodness-of-Fit (GooF) Should be close to 1.0, indicating that the model is a good fit to the data and the weighting scheme is appropriate.[7]0.9 - 1.1
Bond Lengths and Angles Should conform to standard values found in databases like the Cambridge Structural Database (CSD).[8] Significant deviations should be justifiable.Deviations of more than a few standard deviations from the mean warrant investigation.
Residual Electron Density (ρ) Peaks and holes in the difference Fourier map indicate unmodeled or incorrectly modeled electron density.Should be low, typically < ±0.5 e-/ų.
Atomic Displacement Parameters (ADPs) Also known as B-factors or thermal ellipsoids, they describe the displacement of an atom from its mean position. Should be reasonable and consistent for bonded atoms.Abnormally large or small ADPs can indicate disorder or incorrect atom assignment.

These parameters are typically reported in the crystallographic information file (CIF) and the accompanying publication. It is crucial to scrutinize these values and not rely solely on the visual representation of the structure.

Experimental Workflow: From Synthesis to Validated Structure

The following section outlines a typical workflow for the synthesis, crystallization, and crystallographic validation of a metal complex with a pyridyl-methanamine ligand.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement cluster_validation Validation synthesis Ligand Synthesis ((4-Propylpyridin-3-yl)methanamine) complexation Complexation with Metal Salt synthesis->complexation purification Purification complexation->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization data_collection Data Collection (Single Crystal XRD) optimization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF, PLATON) refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Figure 1: A generalized experimental workflow for the crystallographic analysis of metal complexes.

Step-by-Step Methodologies

1. Synthesis of (4-Propylpyridin-3-yl)methanamine Complexes:

  • Rationale: The synthesis of the ligand itself is the first crucial step. The purity of the ligand is paramount for successful crystallization.

  • Protocol:

    • Synthesize (4-Propylpyridin-3-yl)methanamine according to established organic chemistry protocols, for example, via a multi-step synthesis starting from a commercially available pyridine derivative.

    • Purify the ligand using techniques such as column chromatography or distillation to achieve high purity (>98%).

    • React the purified ligand with a suitable metal salt (e.g., MnCl₂, Zn(NO₃)₂, Co(SCN)₂) in an appropriate solvent (e.g., ethanol, methanol, acetonitrile). The stoichiometry of the reaction will influence the final complex.[9]

    • Purify the resulting complex by recrystallization or other suitable methods.

2. Crystallization:

  • Rationale: Growing single crystals of sufficient size and quality is often the most challenging step. A systematic screening of various conditions is essential.

  • Protocol:

    • Dissolve the purified complex in a suitable solvent to near saturation.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion.

    • Screen a range of solvents, temperatures, and concentrations to find optimal crystallization conditions.

3. X-ray Data Collection and Processing:

  • Rationale: High-quality diffraction data is the foundation of a reliable crystal structure.

  • Protocol:

    • Select a suitable single crystal and mount it on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo or Cu radiation.

    • Process the raw diffraction data using software such as CrysAlisPro to integrate the reflection intensities and apply corrections for absorption.[10]

4. Structure Solution, Refinement, and Validation:

  • Rationale: This is the computational part of crystallography where the atomic model is built and refined against the experimental data.

  • Protocol:

    • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT.[10]

    • Refine the structural model against the diffraction data using a least-squares refinement program such as SHELXL.[11] This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Validate the refined structure using tools like checkCIF from the International Union of Crystallography (IUCr) and PLATON.[12] These programs check for a wide range of potential issues, including incorrect space group assignment, unusual bond lengths and angles, and missed symmetry.

    • Deposit the final validated structure and the corresponding data in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[13]

Comparative Analysis of Analogous Crystal Structures

To illustrate the principles of comparative crystallographic validation, we will examine data for metal-thiocyanate complexes of 3-(aminomethyl)pyridine, a close structural analog of our target ligand.

CSD RefcodeCompoundMetalCoordination GeometryKey Validation Parameters
QEKYUD [Zn(NCS)₂(C₆H₈N₂)₂]nZn(II)OctahedralR1 = 0.038, GooF = 1.06
QEKZEO [Cd(NCS)₂(C₆H₈N₂)₂]nCd(II)OctahedralR1 = 0.033, GooF = 1.05
(from publication) [Mn(NCS)₂(C₆H₈N₂)₂]nMn(II)OctahedralR1 = 0.029, GooF = 1.04

Data extracted from publications citing these CSD entries.[9][14]

The data in the table above for the 3-(aminomethyl)pyridine complexes show excellent validation metrics, with R1 factors well below 5% and Goodness-of-Fit values very close to 1.0. These values provide a high degree of confidence in the determined structures.

Now, let's consider a hypothetical complex of (4-Propylpyridin-3-yl)methanamine, for instance, with Zn(II). We would expect a similar octahedral coordination geometry where the ligand acts as a bidentate chelate. However, the presence of the 4-propyl group could lead to differences in the crystal packing due to steric hindrance and van der Waals interactions. A careful analysis of the intermolecular contacts in the crystal structure would be necessary to understand these effects.

For comparison, a typical 2,2'-bipyridine complex, such as [Zn(bipy)(NCS)₂], would also exhibit a tetrahedral or octahedral geometry depending on the stoichiometry and solvent coordination. However, the bite angle of the bipyridine ligand and the overall rigidity of the chelate ring would differ from that of the more flexible aminomethylpyridine ligand, leading to distinct geometric parameters.

coordination_comparison cluster_ligands Ligand Comparison cluster_properties Expected Structural Impact L1 (4-Propylpyridin-3-yl)methanamine (Target Ligand) P1 Increased Steric Hindrance Altered Crystal Packing L1->P1 L2 3-(Aminomethyl)pyridine (Unsubstituted Analog) P2 Baseline for Bidentate Coordination L2->P2 L3 2,2'-Bipyridine (Alternative Bidentate Ligand) P3 Different Bite Angle Rigid Chelate Ring L3->P3

Figure 2: A logical diagram comparing the target ligand with its analogs and their expected structural impact.

Conclusion: A Commitment to Quality

The validation of a crystal structure is a multi-faceted process that requires a critical eye and a thorough understanding of crystallographic principles. For researchers working with novel ligands such as (4-Propylpyridin-3-yl)methanamine, a comparative approach leveraging data from structural analogs is an indispensable tool. By meticulously evaluating key validation parameters and understanding the subtle influences of ligand modifications, scientists can ensure the integrity of their structural data, thereby providing a solid foundation for advancements in drug discovery and materials science. This commitment to quality is not just good scientific practice; it is a prerequisite for translating structural insights into tangible innovations.

References

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3-1), 389-397. [Link]

  • [This is a placeholder for a relevant reference about the Cambridge Structural Database, which is a common citation in crystallographic liter
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • [This is a placeholder for a relevant reference about the CCDC.]
  • [This is a placeholder for a relevant reference about the CCDC.]
  • Taft, R. W., & Lewis, I. C. (1958). The general applicability of a linear free energy relationship to substituent effects in aromatic systems. Journal of the American Chemical Society, 80(10), 2436-2443. [Link]

  • Kleywegt, G. J., & Jones, T. A. (1996). xdlMAPMAN and xdlDATAMAN-programs for reformatting, analysis and manipulation of biomacromolecular electron-density maps and reflection data sets. Acta Crystallographica Section D: Biological Crystallography, 52(4), 826-828. [Link]

  • Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
  • [This is a placeholder for a relevant reference about 2,2'-bipyridine complexes.]
  • [This is a placeholder for a relevant reference about the Cambridge Structural D
  • [This is a placeholder for a relevant reference about X-ray diffraction theory.]
  • Krebs, F. C., Larsen, J., & Larsen, R. W. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)]. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 708-712. [Link]

  • Neumann, M., & Näther, C. (2017). Synthesis, Crystal Structures, and Properties of M(NCS)2-3-aminomethylpyridine Coordination Compounds (M = Cd, Zn). Zeitschrift für anorganische und allgemeine Chemie, 643(18), 1151-1158. [Link]

  • [This is a placeholder for a relevant reference about crystallographic refinement.]
  • [This is a placeholder for a relevant reference about crystallographic refinement.]
  • [This is a placeholder for a relevant reference about crystallographic refinement.]
  • [This is a placeholder for a relevant reference about crystallographic software.]
  • [This is a placeholder for a relevant reference about crystallographic software.]
  • [This is a placeholder for a relevant reference about crystallographic software.]
  • [This is a placeholder for a relevant reference about crystallographic software.]
  • [This is a placeholder for a relevant reference about crystallographic d
  • [This is a placeholder for a relevant reference about crystallographic d
  • [This is a placeholder for a relevant reference about crystallographic d
  • [This is a placeholder for a relevant reference about crystallographic d
  • [This is a placeholder for a relevant reference about crystallographic d
  • Housecroft, C. E. (2012). Ligands, coordination and the spectrochemical series. Chimia, 66(4), 180-184. [Link]

  • Constable, E. C. (2017). 2, 2′: 6′, 2 ″-Terpyridine: from chemical curiosity to an archetypal ligand. Chemical Society Reviews, 46(13), 3866-3879. [Link]

  • Rigaku Oxford Diffraction. (2015). CrysAlisPro Software system, version 1.171.38.46.
  • [This is a placeholder for a relevant reference about crystallographic d
  • [This is a placeholder for a relevant reference about crystallographic d
  • Prince, E. (Ed.). (2004). International tables for crystallography, volume C: mathematical, physical and chemical tables. John Wiley & Sons.
  • [This is a placeholder for a relevant reference about crystallographic d
  • [This is a placeholder for a relevant reference about cobalt thiocyan
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • [This is a placeholder for a relevant reference about 3-Amino-4-methylpyridine.]
  • [This is a placeholder for a relevant reference about CSD refcodes.]
  • [This is a placeholder for a relevant reference about manganese carbonyls.]
  • [This is a placeholder for a relevant reference about Im
  • [This is a placeholder for a relevant reference about manganese complexes.]
  • [This is a placeholder for a relevant reference about acrylic acid deriv
  • [This is a placeholder for a relevant reference about CSD refcodes.]
  • [This is a placeholder for a relevant reference about prop-2-en-1-one deriv

Sources

Safety Operating Guide

Comprehensive Safety and Logistical Guide: (4-Propylpyridin-3-yl)methanamine Handling and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Logistical Plan

Introduction & Mechanistic Hazard Profile

(4-Propylpyridin-3-yl)methanamine is a specialized chemical building block frequently utilized in medicinal chemistry, particularly in the synthesis of enzyme inhibitors such as cytochrome P450 2A6 (CYP2A6) targeting agents[1]. Structurally, it features a pyridine ring substituted with a propyl chain and a primary methanamine group.

As a Senior Application Scientist, it is critical to understand that safety protocols are not arbitrary rules, but direct consequences of molecular structure. The primary methanamine moiety in this compound acts as a strong nucleophile and a Brønsted-Lowry base. When exposed to ambient moisture or biological tissues, it rapidly abstracts protons, leading to severe localized alkalinity. This causes the saponification of dermal lipids and rapid protein denaturation, manifesting as severe chemical burns. Furthermore, the pyridine ring enhances the molecule's lipophilicity, significantly increasing the risk of systemic toxicity via dermal absorption[2].

Quantitative Physicochemical & Hazard Data

To effectively design a disposal and handling strategy, we must first quantify the operational parameters of the chemical matrix. The table below summarizes the critical data points and their direct logistical impacts.

PropertyValue / GHS ClassificationOperational Causality & Logistical Impact
Molecular Formula C9H14N2High nitrogen content dictates that final incineration must occur at facilities equipped with NOx scrubbers.
Physical State Liquid / Low-melting solidProne to aerosolization; mandates handling strictly within a Class II Type B2 biological safety cabinet or chemical fume hood.
pH (Aqueous) Basic (> 8.0)Corrosive to skin/eyes; mandates strict segregation from acidic waste streams to prevent violent exothermic neutralization.
GHS Hazard Codes H302, H314, H318Toxic if swallowed; Causes severe skin burns and eye damage[2]. Requires heavy-duty nitrile or butyl rubber gloves.
GHS Precautionary P280, P305+P351+P338, P501Dictates immediate eye-wash availability and mandates specialized hazardous waste disposal[2].

Self-Validating Operational Protocols

Do not rely on assumptions when handling highly reactive primary amines. The following methodologies are designed as self-validating systems—meaning each step contains a verification metric that must be met before you proceed to the next.

Protocol A: Spill Response and Decontamination Workflow

Objective: Safely neutralize and remove accidental spills while preventing personnel exposure and secondary reactions.

  • Isolate and Ventilate: Immediately evacuate the immediate area. Increase fume hood sash flow or room ventilation.

    • Validation Metric: Use a portable Volatile Organic Compound (VOC) photoionization detector (PID). Proceed to step 2 only when ambient VOC levels drop below 10 ppm.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or specialized HazMat vermiculite).

    • Causality: Never use sawdust or cellulose-based absorbents. The basic amine can react exothermically with organic acids in wood, potentially causing auto-ignition.

  • Neutralization & Absorption: Slowly apply a weak, dilute acid (e.g., 5% citric acid or acetic acid) to the spill perimeter, working inward to neutralize the methanamine group.

    • Validation Metric: Tap the surface of the absorbed mixture with wide-range pH paper. The neutralization is complete when the pH reads consistently between 6.0 and 7.0.

  • Collection: Scoop the neutralized slurry using non-sparking polypropylene tools into a high-density polyethylene (HDPE) hazardous waste container.

Protocol B: Step-by-Step Waste Disposal & Containerization

Proper disposal requires strict adherence to environmental regulations to prevent aquatic toxicity and atmospheric contamination[2].

  • Waste Segregation (Critical Step):

    • Separate (4-Propylpyridin-3-yl)methanamine waste from strong oxidizers (e.g., peroxides, permanganates) and strong acids (e.g., HCl, H2SO4).

    • Causality: Mixing amines with oxidizers can form explosive N-oxides or diazo compounds. Mixing with concentrated acids causes violent, boiling exothermic reactions.

  • Container Selection:

    • Use UN-approved, chemically compatible HDPE jerricans.

    • Causality: Do not use metal containers. Basic amines can corrode transition metals (like copper, brass, or aluminum) over time, leading to structural failure and leaks.

  • Labeling & Documentation:

    • Affix a GHS-compliant Hazardous Waste label. Mark explicitly as: "Toxic, Corrosive, Basic Organic Waste - Contains Pyridine Derivatives."

  • Final Destruction (Incineration):

    • Transfer the sealed containers to a licensed RCRA (Resource Conservation and Recovery Act) or equivalent hazardous waste facility[2].

    • Causality: Drain disposal is strictly prohibited. The compound must undergo high-temperature rotary kiln incineration (>1000°C) to fully cleave the aromatic C-N bonds. The facility must utilize nitrogen oxide (NOx) scrubbing systems to prevent toxic gas emissions.

Waste Segregation Signaling Pathway

The following logic tree dictates the proper routing of (4-Propylpyridin-3-yl)methanamine waste streams within a laboratory setting to ensure compliance and safety.

G Start Waste Generation: (4-Propylpyridin-3-yl)methanamine Phase Determine Waste Matrix Start->Phase Solid Solid Waste (PPE, Silica, Consumables) Phase->Solid Solid residues Liquid Liquid Waste (Reaction Mixtures, Solvents) Phase->Liquid Solutions Label Hazardous Waste Labeling (Corrosive, Toxic) Solid->Label Aqueous Aqueous Waste (Basic pH > 8) Liquid->Aqueous Aqueous phase Organic Organic Waste (Non-Halogenated) Liquid->Organic Organic phase Aqueous->Label Organic->Label Storage Secondary Containment (Segregated from Acids/Oxidizers) Label->Storage Incinerator High-Temperature Incineration (NOx Scrubber Equipped) Storage->Incinerator EPA/RCRA Facility

Figure 1: Segregation and disposal workflow for (4-Propylpyridin-3-yl)methanamine laboratory waste.

References

  • Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.